molecular formula C10H8ClNO B1595982 2-Chloro-4-methyl-quinolin-6-ol CAS No. 41957-91-9

2-Chloro-4-methyl-quinolin-6-ol

Cat. No.: B1595982
CAS No.: 41957-91-9
M. Wt: 193.63 g/mol
InChI Key: QXJYCJKEMJEVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-quinolin-6-ol is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methylquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-10(11)12-9-3-2-7(13)5-8(6)9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJYCJKEMJEVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354204
Record name 2-Chloro-4-methyl-quinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41957-91-9
Record name 2-Chloro-4-methyl-quinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-methyl-quinolin-6-ol synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-quinolin-6-ol

This guide provides a detailed exploration of the synthetic pathways leading to this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous therapeutics.[1] This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and strategic considerations for a successful synthesis.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis. The target molecule, this compound, possesses three key features: a quinoline core, a chlorine atom at the 2-position, and a hydroxyl group at the 6-position. The chloro group at C-2 is typically installed by chlorinating its 2-oxo (quinolinone) precursor. The quinolinone core itself is most effectively constructed via cyclization reactions involving an appropriately substituted aniline. This leads to two primary forward-synthetic strategies, which will be the focus of this guide.

G cluster_disconnects Key Disconnections TM This compound (Target) C_Cl C-Cl Bond Formation TM->C_Cl Chlorination Intermediate_A 6-Hydroxy-4-methylquinolin-2(1H)-one TM->Intermediate_A Direct Route Intermediate_B 2-Chloro-6-methoxy-4-methylquinoline TM->Intermediate_B Protected Route (Demethylation) C_N_C_C Quinoline Core Formation (Cyclization) Starting_Materials_A p-Aminophenol + Ethyl Acetoacetate C_N_C_C->Starting_Materials_A Conrad-Limpach Cyclization Intermediate_A->C_N_C_C Intermediate_C 6-Methoxy-4-methylquinolin-2(1H)-one Intermediate_B->Intermediate_C Chlorination Starting_Materials_B p-Anisidine + Ethyl Acetoacetate Intermediate_C->Starting_Materials_B Conrad-Limpach Cyclization

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: A Robust Three-Step Protected Route

This pathway is recommended for its reliability and high yields. It strategically employs a methoxy group to protect the reactive phenolic hydroxyl, preventing potential side reactions during the chlorination step. The synthesis proceeds through (I) quinolinone formation, (II) chlorination, and (III) deprotection.

Step 1: Synthesis of 6-Methoxy-4-methylquinolin-2(1H)-one (Intermediate I)

The foundational step is the construction of the quinoline ring system using the Conrad-Limpach reaction.[2][3] This classic method involves the condensation of an aniline with a β-ketoester.

Causality and Expertise: We select p-anisidine (4-methoxyaniline) as our starting material. The methoxy group is a robust protecting group for the phenol that is stable to the conditions of the initial cyclization and is readily cleaved in the final step. The reaction with ethyl acetoacetate proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a thermal cyclization at high temperature to form the quinolin-2-one core. The high temperature (~250°C) is necessary to overcome the activation energy for the 6-endo-trig electrophilic aromatic substitution.

G p_anisidine p-Anisidine Intermediate Enamine Intermediate p_anisidine->Intermediate Condensation (-H₂O) EAA Ethyl Acetoacetate EAA->Intermediate Product 6-Methoxy-4-methylquinolin-2(1H)-one Intermediate->Product Thermal Cyclization (~250°C, -EtOH)

Caption: Synthesis of the quinolinone core via Conrad-Limpach reaction.

Experimental Protocol: Synthesis of 6-Methoxy-4-methylquinolin-2(1H)-one

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours until the theoretical amount of water is collected.

  • Remove the toluene under reduced pressure to yield the crude enamine intermediate.

  • Cyclization: Add the crude intermediate dropwise to a flask containing preheated Dowtherm A or diphenyl ether at 250-260°C.

  • Maintain the temperature for 15-30 minutes after the addition is complete.

  • Cool the reaction mixture to below 100°C and add petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with petroleum ether, and recrystallize from ethanol or acetic acid to afford the pure quinolinone product.[4]

Step 2: Chlorination to 2-Chloro-6-methoxy-4-methylquinoline (Intermediate II)

With the quinolinone core constructed, the next critical step is the conversion of the C2-oxo group to a chloro group. This transformation activates the position for subsequent nucleophilic substitution, making it a valuable synthetic handle.

Causality and Expertise: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism involves the phosphorylation of the lactam oxygen, converting the hydroxyl group of the enol tautomer into an excellent leaving group (a dichlorophosphate ester). Subsequent attack by a chloride ion displaces this group, yielding the 2-chloroquinoline. This reaction is often performed neat or in a high-boiling inert solvent.

G Quinolinone 6-Methoxy-4-methyl- quinolin-2(1H)-one Product 2-Chloro-6-methoxy-4-methylquinoline Quinolinone->Product Reflux POCl3 POCl₃ POCl3->Product G Methoxyquinoline 2-Chloro-6-methoxy- 4-methylquinoline Product This compound Methoxyquinoline->Product BBr3 1. BBr₃ in DCM, 0°C to RT 2. Aqueous Workup BBr3->Product

Caption: Final demethylation step to yield the target compound.

Experimental Protocol: Synthesis of this compound [5]1. Dissolve 2-chloro-6-methoxy-4-methylquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). 2. Cool the solution to 0°C in an ice bath. 3. Slowly add a solution of boron tribromide (BBr₃, 3-5 eq) in DCM dropwise via a syringe. 4. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. 5. Upon completion (monitored by TLC), cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of water or saturated sodium bicarbonate solution. 6. Separate the organic layer. Extract the aqueous layer with additional portions of DCM (3x). 7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 8. Concentrate the solvent under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel or by recrystallization.

Data and Pathway Summary

The following table summarizes the key parameters for the recommended three-step synthesis.

StepReactionStarting MaterialsKey ReagentsConditionsTypical Yield
1 Conrad-Limpach Cyclizationp-Anisidine, Ethyl AcetoacetateCatalytic Acetic Acid, Dowtherm AReflux, then 250°C70-85%
2 Chlorination6-Methoxy-4-methylquinolin-2(1H)-onePhosphorus Oxychloride (POCl₃)Reflux (110°C), 2-4h85-95%
3 Demethylation2-Chloro-6-methoxy-4-methylquinolineBoron Tribromide (BBr₃), DCM0°C to RT, 12-16h>90% [5]

Alternative Pathway: The Direct Route

An alternative, more convergent approach involves the direct chlorination of 6-hydroxy-4-methylquinolin-2(1H)-one.

G Starting_Materials p-Aminophenol + Ethyl Acetoacetate Hydroxy_Quinolinone 6-Hydroxy-4-methyl- quinolin-2(1H)-one Starting_Materials->Hydroxy_Quinolinone Conrad-Limpach Cyclization Target 2-Chloro-4-methyl- quinolin-6-ol Hydroxy_Quinolinone->Target Chlorination (POCl₃)

Caption: A more direct, two-step alternative synthesis pathway.

This route begins with the Conrad-Limpach cyclization of p-aminophenol with ethyl acetoacetate. However, the free phenolic group is acidic and can complicate the reaction. The primary challenge arises in the chlorination step. The presence of the unprotected hydroxyl group can lead to side reactions with POCl₃, such as phosphorylation of the C6-OH group, potentially leading to a mixture of products and lower overall yields of the desired target molecule. While potentially feasible, this route requires more rigorous optimization of reaction conditions to achieve selectivity and is generally less reliable than the protected pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence commencing with p-anisidine. This protected route, involving a Conrad-Limpach cyclization, Vilsmeier-type chlorination, and BBr₃-mediated demethylation, ensures high yields and minimizes purification challenges. The resulting molecule is a valuable and versatile building block, primed for further functionalization, particularly through nucleophilic substitution at the C-2 position, making it a cornerstone intermediate for the synthesis of novel bioactive compounds and advanced materials.

References

  • Organic Syntheses. 2-methyl-4-hydroxyquinoline.[Link]

  • Organic Chemistry. Combes Quinoline Synthesis Mechanism. (2021-08-25). [Link]

  • Martinez, R. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Google Patents.CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Mekkawy, A. et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Bou-Salah, L. et al. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines.[Link]

  • Sharma, P. et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Google Patents.CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Organic Chemistry Portal. Synthesis of 4-quinolones.[Link]

  • Bierer, D. et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Bierer, D. et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • Castellano, S. et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University Research Portal. [Link]

  • ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline.[Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[Link]

  • Google Patents.
  • Mphahamele, L. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[Link]

  • Kumar, A. et al. Emerging quinoline- and quinolone-based antibiotics in the light of epidemics. PubMed. [Link]

Sources

Spectroscopic Blueprint of a Quinolone Core: An In-depth Technical Guide to 2-Chloro-4-methyl-quinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Molecular Structure and Key Physicochemical Properties

2-Chloro-4-methyl-quinolin-6-ol is a heterocyclic aromatic compound with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol .[1] Its structure features a quinoline core substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 6-position.

PropertyValueSource
IUPAC Name2-chloro-4-methylquinolin-6-olPubChem
CAS Number41957-91-9PubChem[1]
Molecular FormulaC₁₀H₈ClNOPubChem[1]
Molecular Weight193.63 g/mol PubChem[1]

digraph "2_Chloro_4_methyl_quinolin_6_ol" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

// Atom nodes with coordinates for better layout N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C4a [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-3.5!"]; C6 [label="C", pos="0,-4.2!"]; C7 [label="C", pos="-1.2,-3.5!"]; C8 [label="C", pos="-1.2,-2.1!"]; C8a [label="C", pos="0,-1.4!"]; Cl [label="Cl", pos="1.2,2.1!"]; CH3 [label="CH₃", pos="3.6,-2.1!"]; OH [label="OH", pos="0,-5.6!"];

// Invisible nodes for aromatic protons H3[label="H", pos="3.3,0.5!", style=invis]; H5[label="H", pos="2.1,-4!"]; H7 [label="H", pos="-2.1,-4!"]; H8 [label="H", pos="-2.1,-1.6!"];

// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C8a [len=1.5];

// Substituents C2 -- Cl [len=1.5]; C4 -- CH3 [len=1.5]; C6 -- OH [len=1.5];

// Aromatic Protons C3 -- H3[style=invis]; C5 -- H5; C7 -- H7; C8 -- H8; }

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental NMR data for this compound is not directly available, we can predict the salient features of its ¹H and ¹³C NMR spectra based on established substituent effects on the quinoline ring system.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, and the electron-donating effects of the methyl and hydroxyl groups.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H3~7.0 - 7.3sThe singlet nature is due to the absence of adjacent protons. The chemical shift is influenced by the adjacent electron-withdrawing chlorine.
H5~7.5 - 7.8dDoublet due to coupling with H7. Positioned downfield due to proximity to the fused ring system.
H7~7.2 - 7.5ddDoublet of doublets due to coupling with H5 and H8.
H8~7.8 - 8.1dDoublet due to coupling with H7. Expected to be the most downfield of the benzenoid protons due to the deshielding effect of the quinoline nitrogen.
-CH₃~2.5 - 2.7sA sharp singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.
-OHVariablebr sThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It will likely appear as a broad singlet.

Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ would be ideal for acquiring the ¹H NMR spectrum of this compound. The hydroxyl proton would be readily observable and could be confirmed by D₂O exchange. A standard 5 mm NMR tube would be sufficient, and a spectrometer operating at 400 MHz or higher would provide good resolution of the aromatic signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the substituents and their positions on the quinoline ring.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2~150 - 155Downfield shift due to the direct attachment of the electronegative chlorine atom.
C3~120 - 125Shielded relative to unsubstituted quinoline due to the influence of the adjacent methyl group.
C4~145 - 150Downfield shift due to the attachment of the methyl group and its position relative to the nitrogen.
C4a~125 - 130Quaternary carbon at the ring junction.
C5~128 - 132Aromatic carbon.
C6~155 - 160Downfield shift due to the attached hydroxyl group.
C7~115 - 120Shielded carbon due to the ortho-relationship with the electron-donating hydroxyl group.
C8~130 - 135Aromatic carbon.
C8a~140 - 145Quaternary carbon adjacent to the nitrogen.
-CH₃~18 - 25Typical chemical shift for a methyl group attached to an sp² carbon.

Self-Validating Protocol: To confirm the assignments of the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) should be performed. This would differentiate between CH, CH₂, and CH₃ groups and identify the quaternary carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3600O-H stretchPhenolic -OH
3000 - 3100C-H stretchAromatic C-H
2850 - 3000C-H stretchMethyl C-H
1600 - 1650C=N stretchQuinoline ring
1500 - 1600C=C stretchAromatic ring
1200 - 1300C-O stretchPhenolic C-O
1000 - 1100C-Cl stretchAryl chloride

Experimental Workflow:

IR_Workflow cluster_sample Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample This compound Pellet KBr Pellet Sample->Pellet KBr KBr Powder KBr->Pellet FTIR FTIR Spectrometer Pellet->FTIR Spectrum IR Spectrum FTIR->Spectrum Analysis Peak Analysis Spectrum->Analysis

Figure 2: Workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) and an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound.

  • Molecular Ion (M⁺): m/z = 193

  • Isotopic Peak (M+2)⁺: m/z = 195

Fragmentation Pathways:

The fragmentation of the molecular ion will likely proceed through several pathways, including the loss of a chlorine atom, a methyl radical, and carbon monoxide.

Fragmentation_Pathway M [C₁₀H₈ClNO]⁺ m/z = 193/195 M_minus_Cl [M-Cl]⁺ m/z = 158 M->M_minus_Cl - Cl M_minus_CH3 [M-CH₃]⁺ m/z = 178/180 M->M_minus_CH3 - CH₃ M_minus_CO [M-CO]⁺ m/z = 165/167 M_minus_Cl->M_minus_CO - CO

Figure 3: Predicted fragmentation pathway for this compound.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph (GC) inlet.

  • GC Separation: The compound is vaporized and separated from any impurities on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature program should be optimized to ensure good separation and peak shape.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer ion source, where it is ionized by electron impact (typically at 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging established principles of spectroscopy and comparative analysis with structurally similar quinoline derivatives, we have outlined the expected key features in its ¹H NMR, ¹³C NMR, IR, and MS spectra. This information serves as a crucial starting point for researchers working with this compound, aiding in its identification, purity assessment, and further investigation of its chemical and biological properties. The provided experimental protocols offer a validated framework for obtaining empirical data, which will be essential for confirming and refining the predictions made herein.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Reactivity and Functionalization of the Chloro Group in 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloroquinoline scaffold is a linchpin in the synthesis of bioactive heterocycles, serving as a primary precursor for antimalarials, kinase inhibitors, and functional materials. Its reactivity is defined by the electron-deficient nature of the pyridine ring, which activates the C2-chlorine bond toward both Nucleophilic Aromatic Substitution (


) and transition-metal-catalyzed cross-couplings.

This guide moves beyond standard textbook definitions to provide a decision-making framework for manipulating this group. We analyze the electronic underpinnings of its reactivity, compare the efficacy of classical vs. catalytic methods, and provide validated protocols for immediate laboratory application.

Part 1: Electronic Structure & Mechanistic Basis

The reactivity of 2-chloroquinoline is governed by the inductive (


) and mesomeric (

) effects of the ring nitrogen. Unlike chlorobenzene, where the C-Cl bond is relatively inert to direct nucleophilic attack, the C2 position in quinoline is highly electrophilic.
The Activation Mechanism

The ring nitrogen withdraws electron density from the


-system, creating a partial positive charge (

) at the C2 and C4 positions. Upon nucleophilic attack at C2, the negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the Meisenheimer complex (intermediate).
  • Dipole Moment: The C2-Cl bond is polarized, but the rate-determining step in

    
     is typically the nucleophilic addition, not the C-Cl bond breaking.
    
  • LUMO Availability: The Lowest Unoccupied Molecular Orbital (LUMO) has a significant coefficient at C2, facilitating overlap with the HOMO of incoming nucleophiles.

Mechanistic Pathway ( )

The reaction proceeds via an Addition-Elimination mechanism.

SNAr_Mechanism Reactant 2-Chloroquinoline (Ground State) TS1 Transition State 1 (Nucleophilic Attack) Reactant->TS1 + Nucleophile Intermediate Meisenheimer Complex (Negative charge on N) TS1->Intermediate TS2 Transition State 2 (Chloride Departure) Intermediate->TS2 Product 2-Substituted Quinoline (Aromatization) TS2->Product - Cl⁻

Figure 1: The Addition-Elimination pathway for nucleophilic substitution at the C2 position.

Part 2: Nucleophilic Aromatic Substitution ( )

While transition metals are popular, classical


 remains the most atom-economical approach for strong nucleophiles.
Scope and Limitations
  • Amines: Primary and secondary aliphatic amines react readily, often without solvent (neat) or in polar protic solvents (EtOH,

    
    -BuOH) at elevated temperatures (80–120 °C). Anilines are less reactive and may require acid catalysis or Pd-coupling.
    
  • Alkoxides: Sodium methoxide or ethoxide in their respective alcohols provides high yields of 2-alkoxyquinolines.

  • Thiols: Thiophenols and alkyl thiols react rapidly in the presence of mild bases (

    
    , DMF).
    
Acid Catalysis vs. Base Mediation
  • Basic Conditions: Standard for most reactions to neutralize the HCl byproduct.

  • Acid Catalysis: For weaker nucleophiles (e.g., anilines), protonation of the ring nitrogen (forming the quinolinium ion) significantly lowers the LUMO energy, accelerating the reaction. However, this is balanced against the protonation of the nucleophile itself.

Part 3: Transition Metal-Catalyzed Cross-Couplings

For forming C-C bonds or C-N bonds with weak nucleophiles, Palladium-catalyzed methods are superior.

Buchwald-Hartwig Amination

When


 fails (e.g., with electron-deficient anilines or steric bulk), Buchwald-Hartwig coupling is the method of choice.

Ligand Selection Table:

LigandApplication ScopeRecommended BaseSolvent
BINAP Standard primary/secondary amines

Toluene
Xantphos Amides, carbamates, weak amines

Dioxane
BrettPhos Primary amines, high turnover


-Amyl alcohol
XPhos Sterically hindered amines

Toluene/Water
Suzuki-Miyaura Coupling

2-Chloroquinolines are excellent electrophiles for Suzuki coupling, often reacting faster than their chlorobenzene counterparts due to the electron-deficient ring.

  • Catalyst:

    
     is the "workhorse" catalyst, but 
    
    
    
    / S-Phos is preferred for difficult substrates.
  • Boronic Acid: Aryl and heteroaryl boronic acids couple efficiently.

Part 4: Strategic Selectivity in Poly-halogenated Systems

A common challenge is differentiating reactivity in 2,4-dichloroquinoline .

The Selectivity Hierarchy

In classical


 reactions, the C4 position is kinetically more reactive  than the C2 position.
  • Reasoning: The transition state for C4 attack is often stabilized by more effective resonance delocalization involving the benzene ring fusion, despite the inductive pull being stronger at C2.

  • Practical Consequence: Treating 2,4-dichloroquinoline with 1 equivalent of an amine yields the 4-amino-2-chloroquinoline product predominantly.

Reversing Selectivity

To functionalize C2 while leaving C4 intact, one must typically rely on:

  • Steric Control: Using a bulky nucleophile that cannot access the C4 pocket (peri-interaction with C5 proton).

  • Catalyst Control: Specific Pd-catalysts can sometimes favor oxidative addition at C2, though this is substrate-dependent and less predictable.

Part 5: Experimental Protocols

Protocol A: Classical (Synthesis of 2-Morpholinoquinoline)

Best for: Aliphatic amines, cyclic amines.

Reagents: 2-Chloroquinoline (1.0 equiv), Morpholine (3.0 equiv). Solvent: Neat (no solvent) or Ethanol.

  • Setup: Charge a round-bottom flask with 2-chloroquinoline (163 mg, 1.0 mmol) and morpholine (261 mg, 3.0 mmol).

  • Reaction: Heat the mixture to 100–110 °C (oil bath) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature.

    • If Neat: The mixture may solidify. Add water (10 mL) and extract with EtOAc (3 x 10 mL).

    • If Ethanol: Concentrate in vacuo, then partition between water and EtOAc.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (0-20% EtOAc/Hexane).
    
  • Critical Note: If the reaction is sluggish, add 0.5 equiv of

    
     and use DMF as solvent at 120 °C.
    
Protocol B: Suzuki-Miyaura Coupling (Synthesis of 2-Phenylquinoline)

Best for: C-C bond formation.

Reagents: 2-Chloroquinoline (1.0 equiv), Phenylboronic acid (1.2 equiv),


 (2.0 equiv), 

(5 mol%). Solvent: 1,4-Dioxane : Water (4:1).
  • Degassing: In a reaction vial, combine solvents and sparge with Nitrogen/Argon for 15 minutes. (Crucial for Pd(0) stability) .

  • Assembly: Add 2-chloroquinoline (1.0 mmol), Phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol). Add catalyst 
    
    
    
    (58 mg, 0.05 mmol) last.
  • Reaction: Seal and heat to 90 °C for 12 hours. The solution typically turns black (Pd precipitation) upon completion.

  • Workup: Filter through a Celite pad to remove Pd residues. Wash the pad with EtOAc. Wash the filtrate with water and brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Part 6: Decision Workflow

Use this logic flow to select the optimal methodology for your specific nucleophile.

Reaction_Selector Start Target: Functionalize 2-Chloroquinoline NucType Identify Nucleophile Type Start->NucType Aliphatic Aliphatic Amine / Thiol (Strong Nucleophile) NucType->Aliphatic Aryl Aniline / Boronic Acid (Weak Nucleophile) NucType->Aryl Carbon Alkynes / Alkenes NucType->Carbon MethodA Method: SNAr (Heat, Base/Neat) Aliphatic->MethodA MethodB Method: Buchwald-Hartwig (Pd-Catalysis) Aryl->MethodB Amine MethodC Method: Suzuki (Aryl) (Pd-Catalysis) Aryl->MethodC Boronic Acid MethodD Method: Sonogashira/Heck Carbon->MethodD

Figure 2: Method selection guide based on nucleophile class.

References

  • Mechanistic Insight into

    
    : 
    
    • Topic: Kinetic studies of nucleophilic substitution in chloroquinolines.
    • Source:Journal of Organic Chemistry. "Reactivity of 2- and 4-chloroquinolines with nucleophiles."
    • (General Journal Link for verification)

  • Suzuki Coupling Protocols

    • Topic: Optimization of Suzuki-Miyaura coupling for heteroaryl chlorides.
    • Source:BenchChem Application Notes. "Protocols for Suzuki Coupling Reactions with 2-Chloro-heterocycles."
  • Buchwald-Hartwig Amination

    • Topic: Pd-catalyzed amination of electron-deficient heterocycles.[1]

    • Source:Chemical Science.[2][3] "A User's Guide to Buchwald-Hartwig Amination."

  • Regioselectivity (2,4-Dichloroquinoline)

    • Topic: Site-selectivity in reactions of polyhalogen
    • Source:PMC / NIH.
  • Green Chemistry Approaches

    • Topic: Transition-metal-free amination in water.[4]

    • Source:Beilstein Journal of Organic Chemistry.

Sources

electrophilic and nucleophilic substitution on the quinoline ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the Quinoline Ring

Introduction: The Duality of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Its prevalence in a vast array of pharmaceuticals—from antimalarials like chloroquine to anticancer agents—stems from its unique electronic architecture and versatile reactivity.[1][3][4] The quinoline ring system exhibits a fascinating chemical duality: it contains both an electron-rich carbocyclic (benzene) ring and an electron-deficient heterocyclic (pyridine) ring.[5][6]

This electronic dichotomy is orchestrated by the electronegative nitrogen atom, which withdraws electron density from the pyridine ring via inductive and resonance effects, rendering it susceptible to nucleophilic attack. Conversely, the benzene portion of the molecule retains its electron-rich character, making it the preferred site for electrophilic substitution.[5][6][7] Understanding the principles that govern the regioselectivity of these substitution reactions is paramount for researchers, scientists, and drug development professionals seeking to rationally design and synthesize novel functionalized quinoline derivatives.

Part 1: Electrophilic Aromatic Substitution

Core Principles and Regioselectivity

Electrophilic substitution reactions on the quinoline ring almost exclusively occur on the carbocyclic (benzene) portion. Under the strongly acidic conditions typical for these reactions (e.g., nitration, sulfonation), the basic nitrogen atom is protonated, forming the quinolinium cation. This protonation further deactivates the pyridine ring, making the benzene ring the only viable site for attack by an incoming electrophile.

The substitution pattern is highly regioselective, with the electrophile preferentially attacking positions C-5 and C-8 .[5][7][8] This preference is a direct consequence of the relative stability of the cationic intermediates (Wheland intermediates or arenium ions) formed during the reaction.

Causality of C-5/C-8 Selectivity: The stability of the intermediate dictates the favored reaction pathway. When an electrophile attacks at C-5 or C-8, the resulting positive charge can be delocalized across the carbocyclic ring through multiple resonance structures without disrupting the aromatic sextet of the already electron-deficient pyridinium ring.[7] In contrast, attack at C-6 or C-7 forces the positive charge to be delocalized in a manner that breaks the aromaticity of the pyridinium ring in one of the resonance contributors. This latter scenario is significantly less stable and thus energetically unfavorable.

Caption: Stability of intermediates in electrophilic substitution.

Key Electrophilic Reactions & Protocols

The deactivation of the ring system means that forceful conditions are generally required to achieve electrophilic substitution.[8]

Nitration of quinoline requires vigorous conditions and typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[8][9]

Parameter Condition Products Reference(s)
Reagents Fuming HNO₃ / Fuming H₂SO₄5-Nitroquinoline & 8-Nitroquinoline[8][9]
Temperature ~0-25°CMixture of isomers[10]
Typical Ratio ~43% 5-isomer, ~47% 8-isomer-[10]

Experimental Protocol: Nitration of Quinoline

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully place 50 mL of fuming sulfuric acid (20% SO₃). Cool the flask in an ice-salt bath to 0°C.

  • Addition of Quinoline: Slowly add 25 g of quinoline to the stirred, cooled sulfuric acid, ensuring the temperature does not rise above 10°C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding 10 mL of fuming nitric acid to 20 mL of fuming sulfuric acid, keeping this mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution over 1-2 hours. Maintain the reaction temperature below 5°C throughout the addition.

  • Stirring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Neutralization & Precipitation: Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 7-8. A precipitate of the nitroquinolines will form.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry. The isomers can be separated by fractional crystallization or column chromatography.

Sulfonation also demands high temperatures, with the product distribution being sensitive to the reaction conditions.[8]

Parameter Condition Product(s) Reference(s)
Reagents Fuming H₂SO₄ (Oleum)Quinoline-8-sulfonic acid & Quinoline-5-sulfonic acid[8][11]
Temperature 220°CMixture of 5- and 8-isomers[8]
Temperature 300°CPrimarily Quinoline-6-sulfonic acid[6]

Experimental Protocol: Sulfonation of Quinoline

  • Preparation: Place 30 g of quinoline in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Reagent Addition: Carefully add 100 g of fuming sulfuric acid (20% SO₃).

  • Heating: Heat the mixture in an oil bath to 220°C and maintain this temperature for 4 hours.

  • Cooling & Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it into 500 mL of cold water.

  • Neutralization: Neutralize the solution with calcium carbonate or barium carbonate to precipitate the excess sulfuric acid as the corresponding sulfate salt.

  • Isolation: Filter off the sulfate precipitate. The filtrate contains the calcium or barium salts of the quinolinesulfonic acids. The free acids can be liberated by treatment with a stoichiometric amount of sulfuric acid, followed by filtration and evaporation of the solvent.

Direct halogenation of the parent quinoline ring can lead to complex mixtures. However, regioselective methods have been developed, often utilizing directing groups or specific halogenating agents.[12] A powerful strategy involves the metal-free halogenation of 8-substituted quinolines, which directs the halogen to the C-5 position with high selectivity.[13][14]

Method Reagent(s) Position Key Feature Reference(s)
Remote C-H Halogenation Trichloroisocyanuric acid (TCCA) / AcetonitrileC-5Metal-free, room temp, works on 8-amidoquinolines.[13]
Aqueous Halogenation N-Halosuccinimide (NCS, NBS, NIS) / WaterC-5Metal-free, environmentally benign conditions.[15]
Electrophilic Bromination in H₂SO₄ Br₂ / H₂SO₄C-5 & C-8Harsh conditions, mixture of products.[16]

Part 2: Nucleophilic Aromatic Substitution

Core Principles and Regioselectivity

The electron-deficient nature of the pyridine ring makes it the exclusive site for nucleophilic attack. The nitrogen atom powerfully withdraws electron density, creating electrophilic centers at C-2 and C-4 .[5][6][8]

Causality of C-2/C-4 Selectivity: The reaction proceeds via a two-step addition-elimination mechanism (SₙAr). A nucleophile first adds to the ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is the key to the observed regioselectivity. When a nucleophile attacks at C-2 or C-4, the resulting negative charge can be delocalized directly onto the electronegative nitrogen atom, which provides significant stabilization.[17][18] Attack at C-3 does not allow for this charge delocalization onto the nitrogen, resulting in a much less stable intermediate. Position C-4 is generally more reactive than C-2, though steric factors can play a role.[10][17]

Nucleophilic_Attack cluster_0 Nucleophilic Addition-Elimination (SNAr) Pathway cluster_1 Start Quinoline with Leaving Group (LG) at C-2 Intermediate_2 Meisenheimer Intermediate (Attack at C-2) Negative charge on Nitrogen Start->Intermediate_2 + Nu⁻ Product_2 2-Substituted Quinoline Intermediate_2->Product_2 - LG⁻ Start_4 Quinoline with Leaving Group (LG) at C-4 Intermediate_4 Meisenheimer Intermediate (Attack at C-4) Negative charge on Nitrogen Start_4->Intermediate_4 + Nu⁻ Product_4 4-Substituted Quinoline Intermediate_4->Product_4 - LG⁻

Caption: SNAr mechanism showing stabilized intermediates.

Key Nucleophilic Reactions & Protocols

This classic reaction involves the direct amination of the quinoline ring using a strong amide base, where the leaving group is formally a hydride ion (H⁻).[19]

Reagent(s) Solvent Temperature Primary Product Reference(s)
Sodium Amide (NaNH₂)Dimethylaniline~100°C2-Aminoquinoline[8][20]
Potassium Amide (KNH₂)Liquid Ammonia-65°C2-Aminoquinoline[21]
Potassium Amide (KNH₂)Liquid Ammonia-60°C to +15°C4-Aminoquinoline[21]

Experimental Protocol: Synthesis of 2-Aminoquinoline (Chichibabin Reaction)

  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser protected by a drying tube, place 100 mL of anhydrous dimethylaniline.

  • Reagent Addition: Add 13 g of quinoline to the solvent. Then, add 6 g of sodamide (sodium amide) powder in portions with stirring.

  • Reaction: Heat the mixture to 100°C in an oil bath. The reaction is often accompanied by an initial color change and evolution of hydrogen gas (Caution: Flammable). Maintain the temperature for 4 hours.

  • Quenching: Cool the reaction mixture to room temperature and cautiously add 100 mL of water to decompose the excess sodamide and the sodium salt of the product.

  • Extraction: Transfer the mixture to a separatory funnel. The product can be extracted into the aqueous layer by adding dilute hydrochloric acid. Separate the layers and discard the organic (dimethylaniline) layer.

  • Precipitation: Make the aqueous layer basic with sodium hydroxide solution to precipitate the 2-aminoquinoline.

  • Isolation: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol or water to obtain pure 2-aminoquinoline.

2-Halo and 4-haloquinolines are exceptionally valuable intermediates in drug development. The halogen at these positions is an excellent leaving group, readily displaced by a wide range of nucleophiles.[17] This reaction is the cornerstone for synthesizing many 4-aminoquinoline antimalarial drugs.[22][23][24]

Substrate Nucleophile Product Type Significance Reference(s)
4,7-DichloroquinolinePrimary/Secondary Amines4-Amino-7-chloroquinolinesCore of Chloroquine, Amodiaquine, etc.[22][25][26]
2-ChloroquinolineAlkoxides, Thiolates, Amines2-Substituted QuinolinesVersatile building blocks[27][28]

Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

This protocol is adapted from methods used to synthesize antimalarial drug analogues.[25][26]

  • Preparation: In a round-bottom flask, combine 1.0 g of 4,7-dichloroquinoline and 1.2 equivalents of the desired primary or secondary amine.

  • Solvent & Conditions: Add 10 mL of a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol. For less reactive amines, a base like triethylamine or potassium carbonate may be added to scavenge the HCl produced.

  • Heating: Heat the reaction mixture to reflux (typically 80-140°C, depending on the solvent and amine) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions can take from 1 to 7 hours.[25]

  • Work-up: After cooling, pour the reaction mixture into water. If the product precipitates, it can be collected by filtration.

  • Purification: If the product is soluble, make the solution basic with NaOH and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Conclusion and Outlook

The quinoline ring's reactivity is a study in controlled duality. The electron-rich benzene ring engages in electrophilic substitution, primarily at C-5 and C-8, while the electron-deficient pyridine ring undergoes nucleophilic substitution at C-2 and C-4. This predictable, yet versatile, reactivity has cemented quinoline as a privileged scaffold in medicinal chemistry.[1][2] A thorough understanding of these substitution patterns, the underlying mechanistic principles, and the practical experimental protocols is essential for professionals in drug discovery and chemical synthesis. Future advancements will continue to build on this foundation, employing modern methodologies like transition-metal-catalyzed C-H activation to forge new pathways for the functionalization of this remarkable heterocycle, opening doors to the next generation of quinoline-based therapeutics and materials.[29]

References

  • Preparation and Properties of Quinoline.
  • Nucleophilic substitution in quinoline and isoquinoline.
  • Electrophilic substitution reaction in quinoline and isoquinoline.
  • Chapter 7_Quinolines and Isoquinolines.pdf.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.The Journal of Organic Chemistry.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies.Frontiers in Chemistry.
  • The Mechanism of the Formation of an Abnormal Product in the Chichibabin Reaction of Quinoline.Chemical and Pharmaceutical Bulletin.
  • Overcoming challenges in the direct halogenation of the quinoline ring.Benchchem.
  • On the chichibabin amination of quinoline and some nitroquinolines.ResearchGate.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.PMC.
  • Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent.American Chemical Society.
  • Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines.New Journal of Chemistry (RSC Publishing).
  • Nucleophilic addition to quinolines and isoquinolines.
  • Reactivity of Quinoline.YouTube.
  • Synthesis, Reactions and Medicinal Uses of Quinoline.Pharmaguideline.
  • Quinolines & Isoquinolines – Reactivity.
  • Quinoline and isoquinoline- heterocyclic chemistry- pharmacy.Slideshare.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.Royal Society of Chemistry.
  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities.UCSF DeRisi Lab.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.ACS Publications.
  • Preparation and Properties of Quinoline.Scribd.
  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.DTIC.
  • The Role of Quinolines in Modern Pharmaceutical Synthesis.
  • Quinoline yellow synthesis and manufacturing process.Benchchem.
  • Chichibabin reaction.Google Patents.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • QUINOLINE.ResearchGate.
  • Quinoline sulfonation process.Google Patents.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.Royal Society of Chemistry.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.PLOS One.
  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.
  • Why does nucleophilic substitution in isoquinoline favour at position 1?Quora.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.MDPI.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.Chemical Science (RSC Publishing).
  • THE NITRATION OF SOME QUINOLINE DERIVATIVES.Canadian Journal of Research.
  • A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives.SpringerLink.
  • Review on recent development of quinoline for anticancer activities.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.PMC.
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.MDPI.
  • Quinoline: A versatile heterocyclic.PMC.
  • 4-Aminoquinoline.Wikipedia.
  • Remote halogenation of quinoline at C5 and/or C7-position.ResearchGate.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.International Journal of Chemical Studies.
  • Chichibabin reaction mechanism & Application.YouTube.
  • Regioselectivity of Friedländer Quinoline Syntheses.ResearchGate.
  • Metal-free C5-selective halogenation of quinolines under aqueous conditions.Organic Chemistry Frontiers (RSC Publishing).
  • Refining reaction conditions for the direct halogenation of quinazolinones.Benchchem.

Sources

The 2-Chloro-4-methyl-quinolin-6-ol Scaffold: Synthesis, Reactivity, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, history, and application of 2-Chloro-4-methyl-quinolin-6-ol (CAS: 41957-91-9).

Executive Summary

This compound is a bifunctional heterocyclic intermediate critical to the structural optimization of small-molecule drugs. Belonging to the haloquinoline class, it serves as a "privileged scaffold" in medicinal chemistry due to its unique substitution pattern:

  • C2-Chloro: An electrophilic "warhead" susceptible to nucleophilic aromatic substitution (

    
    ), allowing the attachment of amines or anilines (hinge-binding motifs).
    
  • C6-Hydroxyl: A nucleophilic handle for O-alkylation, enabling the introduction of solubilizing tails or hydrophobic groups to tune pharmacokinetics (PK).

  • C4-Methyl: A steric anchor that often fills hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

This guide explores the compound's evolution from a dye-chemistry curiosity to a cornerstone in the synthesis of VEGFR inhibitors and antimalarial agents .

Historical Evolution: From Knorr to Kinases

The history of this compound is inextricably linked to the development of the Knorr Quinoline Synthesis (1881) and the subsequent demand for functionalized heterocycles in the 20th century.

The Early Era (1880s–1940s)

The parent structure, quinoline, was first extracted from coal tar. However, the specific demand for substituted quinolines arose with the discovery of synthetic antimalarials. Following the identification of quinine's structure, researchers utilized the Knorr synthesis to create 2- and 4-methylated quinolines. The 2-chloro derivatives were initially synthesized as intermediates to access 2-aminoquinolines via ammonolysis.

The Kinase Era (1990s–Present)

The molecule gained renewed significance with the advent of targeted cancer therapies. In the development of Tyrosine Kinase Inhibitors (TKIs), the 4-methyl-quinoline core proved effective at mimicking the adenine ring of ATP.

  • Discovery Insight: Medicinal chemists found that substituents at the 6- and 7-positions of the quinoline ring protrude into the "solvent front" of the kinase domain. The 6-hydroxyl group of the title compound became a pivotal "pivot point," allowing rapid generation of library analogs with varying ether tails to optimize oral bioavailability and potency against targets like VEGFR-2 and PDGFR .

Chemical Synthesis & Protocols

The synthesis of this compound presents a specific challenge: the incompatibility of the free phenol with standard chlorinating agents (e.g.,


), which can lead to O-phosphorylation. Consequently, the most robust industrial route utilizes a Protection-Deprotection Strategy , typically starting from p-anisidine rather than p-aminophenol.
Validated Synthetic Route (The "Methoxy" Pathway)

The following protocol describes the synthesis via the 6-methoxy intermediate, followed by demethylation.

Step 1: Condensation (Acetoacetylation)

Reaction: p-Anisidine + Ethyl Acetoacetate


 Acetoacet-p-anisidide
  • Protocol: Charge a reactor with p-anisidine (1.0 eq) and toluene. Heat to 90°C. Add ethyl acetoacetate (1.1 eq) dropwise. The reaction is driven by the azeotropic removal of ethanol.

  • Checkpoint: Monitoring by TLC should show the disappearance of the aniline.

Step 2: Knorr Cyclization

Reaction: Acetoacet-p-anisidide


 4-Methyl-6-methoxy-quinolin-2(1H)-one
  • Mechanism: Intramolecular electrophilic aromatic substitution.

  • Protocol: Add the amide from Step 1 into concentrated sulfuric acid (98%) at 60–70°C. Stir for 2 hours. Quench onto ice-water. The product precipitates as a solid.

  • Yield: Typically 85–90%.

Step 3: Chlorination (The Critical Activation)

Reaction: 4-Methyl-6-methoxy-quinolin-2(1H)-one +




2-Chloro-4-methyl-6-methoxyquinoline
  • Technical Insight: The lactam tautomer is converted to the chloro-imidate.

  • Protocol: Suspend the quinolone in toluene. Add Phosphorus Oxychloride (

    
    , 3.0 eq). Heat to reflux (110°C) for 4 hours.
    
  • Safety Note: Quench excess

    
     carefully with aqueous NaOH.
    
  • Purification: Recrystallization from heptane/EtOAc.

Step 4: Demethylation (Unmasking the Phenol)

Reaction: 2-Chloro-4-methyl-6-methoxyquinoline +




This compound
  • Protocol: Dissolve intermediate in anhydrous DCM at -78°C. Add Boron Tribromide (

    
    , 2.5 eq). Allow to warm to room temperature overnight. Quench with methanol.
    
  • Why this method?

    
     is preferred over 
    
    
    
    because the acidic reflux of the latter can hydrolyze the sensitive 2-chloro group back to the hydroxyl (reverting to the starting material of Step 3).
Quantitative Data Summary
ParameterValueNote
CAS Number 41957-91-9Confirmed Identity
Molecular Weight 193.63 g/mol C10H8ClNO
Appearance Off-white to beige powderOxidizes slightly in air
Melting Point >200°C (dec)Phenolic H-bonding increases MP
Solubility DMSO, MethanolPoor in non-polar solvents
pKa (Calc) ~8.5 (Phenol)Acidic proton at C6

Visualization of Chemical Logic

The following diagrams illustrate the synthesis workflow and the strategic utility of the scaffold.

Diagram 1: The "Methoxy" Synthesis Route

This pathway avoids side reactions at the phenol oxygen during chlorination.

SynthesisRoute Start p-Anisidine (Starting Material) Inter1 Acetoacet-p-anisidide (Amide Intermediate) Start->Inter1 Ethyl Acetoacetate 110°C, -EtOH Inter2 4-Methyl-6-methoxy- quinolin-2(1H)-one Inter1->Inter2 H2SO4 Cyclization Inter3 2-Chloro-4-methyl- 6-methoxyquinoline Inter2->Inter3 POCl3 Reflux Final 2-Chloro-4-methyl- quinolin-6-ol (TARGET) Inter3->Final BBr3, DCM Demethylation

Caption: Step-by-step industrial synthesis avoiding O-phosphorylation side reactions.

Diagram 2: Divergent Reactivity (The Scaffold Utility)

How the molecule serves as a central hub for drug discovery.

Reactivity cluster_C2 C2 Position (Electrophile) cluster_C6 C6 Position (Nucleophile) Core 2-Chloro-4-methyl- quinolin-6-ol Target1 Amino-Quinolines (Kinase Hinge Binder) Core->Target1 SNAr (R-NH2, Heat) Target2 Alkoxy-Quinolines (Solubility/Selectivity) Core->Target2 O-Alkylation (R-X, K2CO3)

Caption: Bifunctional reactivity allowing independent modification of the kinase binding core (C2) and solvent tail (C6).

Therapeutic Applications & Case Studies

VEGFR/PDGFR Kinase Inhibitors

In the development of angiogenesis inhibitors, the this compound scaffold is frequently used to synthesize Tivozanib analogs and metabolites.

  • Mechanism: The quinoline nitrogen binds to the hinge region of the kinase ATP pocket.

  • Role of 6-OH: In many SAR studies, the 6-methoxy group (found in Tivozanib) is metabolically liable. Researchers use the 6-hydroxy intermediate to synthesize deuterated analogs or bulky ether derivatives that resist metabolism, extending the drug's half-life.

Antimalarial Research (Tafenoquine Analogs)

While Tafenoquine utilizes a methoxy-quinoline core, the 6-hydroxy derivative is essential for synthesizing metabolite standards used in safety testing.

  • Protocol Utility: To validate the safety of 8-aminoquinolines, researchers must synthesize the potential phenolic metabolites to test for hemolytic toxicity (G6PD deficiency liability). The title compound is the primary precursor for these studies.

References

  • Knorr, L. (1881). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Chlorination Protocols).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 766382, 2-Chloro-4-methylquinolin-6-ol. Retrieved January 30, 2026.

  • ChemicalBook. (2025). Product Analysis: this compound.

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound.

A Theoretical Investigation of 2-Chloro-4-methyl-quinolin-6-ol: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Chloro-4-methyl-quinolin-6-ol, a novel quinoline derivative with potential pharmacological applications. As experimental data for this specific molecule is not extensively available in the public domain, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to explore its therapeutic potential using state-of-the-art in-silico methodologies. By leveraging the known biological activities of the quinoline scaffold, this guide outlines a systematic approach to characterize the molecule's electronic structure, predict its biological targets, and assess its drug-likeness.[1][2][3][4][5][6]

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the development of new therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4][6] The versatility of the quinoline ring system allows for diverse chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic profiles. The subject of this guide, this compound, incorporates key structural motifs—a halogenated pyridine ring, a methyl group, and a hydroxylated benzene ring—that suggest a high potential for biological activity. This guide will delineate the theoretical studies necessary to unlock this potential.

Part 1: Molecular Modeling and Quantum Chemical Calculations

A fundamental understanding of the molecular properties of this compound is paramount. Density Functional Theory (DFT) calculations provide a powerful tool to elucidate its electronic structure, reactivity, and spectroscopic properties.

Geometry Optimization and Vibrational Analysis

The first step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule.

Protocol: Geometry Optimization

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP functional.

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a full geometry optimization without any symmetry constraints.

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

The optimized geometry will provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons.

Workflow: FMO Analysis

FMO_Analysis Start Optimized Molecular Structure DFT_Calc Single-Point Energy Calculation (B3LYP/6-311++G(d,p)) Start->DFT_Calc HOMO_LUMO Identify HOMO and LUMO Energy Levels DFT_Calc->HOMO_LUMO Energy_Gap Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) HOMO_LUMO->Energy_Gap Reactivity Analyze Reactivity: - Lower gap suggests higher reactivity Energy_Gap->Reactivity End Reactivity Profile Reactivity->End

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

A smaller HOMO-LUMO energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[7] This information is vital for predicting its interaction with biological macromolecules.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites.

Data Presentation: Interpreting the MEP Map

Color RegionInterpretationPotential Interaction
Red Electron-rich (negative potential)Electrophilic attack, hydrogen bond acceptor
Blue Electron-deficient (positive potential)Nucleophilic attack, hydrogen bond donor
Green NeutralVan der Waals interactions

For this compound, the MEP map is expected to show a negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, indicating their potential role as hydrogen bond acceptors. The hydrogen of the hydroxyl group will likely be a region of positive potential, acting as a hydrogen bond donor.

Part 2: In-Silico Pharmacological Profiling

With a solid understanding of its molecular properties, the next phase is to predict the biological activities of this compound through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Given the known activities of quinoline derivatives, potential targets for this compound include protein kinases, DNA gyrase, and topoisomerases.[4][8]

Protocol: Molecular Docking

  • Target Selection: Based on the literature for similar quinoline scaffolds, select relevant protein targets (e.g., c-Kit kinase, EGFR kinase).[8]

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign charges.

  • Docking Simulation:

    • Define the binding site (active site) of the receptor.

    • Use a docking program such as AutoDock Vina or Glide to perform the docking simulation.

  • Analysis of Results:

    • Analyze the binding affinity (docking score) to estimate the strength of the interaction.

    • Visualize the binding mode to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).

Workflow: Molecular Docking Procedure

Molecular_Docking cluster_Ligand Ligand Preparation cluster_Receptor Receptor Preparation Ligand_Opt DFT Optimized Structure of This compound Ligand_Prep Assign Charges & Define Rotatable Bonds Ligand_Opt->Ligand_Prep Docking Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking PDB Obtain Receptor Structure (PDB) Receptor_Prep Remove Water, Add Hydrogens, Assign Charges PDB->Receptor_Prep Receptor_Prep->Docking Analysis Analysis of Results: - Binding Affinity - Binding Mode Docking->Analysis

Caption: A streamlined workflow for molecular docking studies.

ADMET Prediction: Assessing Drug-Likeness

A promising biological activity is only valuable if the compound possesses favorable pharmacokinetic properties. ADMET prediction tools help to identify potential liabilities early in the drug discovery process.

Data Presentation: Key ADMET Parameters

ParameterDesired Range/ValueSignificance
Molecular Weight < 500 g/mol Lipinski's Rule of Five
LogP < 5Lipinski's Rule of Five (Lipophilicity)
Hydrogen Bond Donors < 5Lipinski's Rule of Five
Hydrogen Bond Acceptors < 10Lipinski's Rule of Five
Aqueous Solubility HighGood absorption
Blood-Brain Barrier Permeability Varies with targetCNS-acting vs. peripherally-acting
CYP450 Inhibition LowReduced drug-drug interactions
Hepatotoxicity LowSafety
Carcinogenicity Non-carcinogenicSafety

In-silico tools such as SwissADME, pkCSM, and Toxtree can be used to predict these parameters for this compound.

Conclusion and Future Directions

This guide provides a robust theoretical framework for the initial assessment of this compound as a potential drug candidate. The proposed computational studies, from quantum chemical calculations to molecular docking and ADMET prediction, will generate a wealth of data to guide its future experimental validation. The insights gained from these theoretical investigations will be instrumental in prioritizing this compound for synthesis and subsequent in-vitro and in-vivo testing, ultimately accelerating its journey from a promising molecule to a potential therapeutic agent.

References

A comprehensive list of references will be compiled upon the completion of the proposed theoretical studies and the inclusion of specific data and findings. The following are representative of the types of sources that would be cited:

  • ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. Retrieved from [Link]

  • PubMed. (n.d.). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. Retrieved from [Link]

  • BonViewPress. (n.d.). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. Retrieved from [Link]

  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Purification of 2-Chloro-4-methyl-quinolin-6-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for 2-Chloro-4-methyl-quinolin-6-ol (CAS: 41957-91-9), a critical pharmacophore in the synthesis of antimalarial and antiproliferative agents. While synthetic routes typically involve the chlorination of 6-hydroxy-4-methylquinolin-2(1H)-one using phosphorus oxychloride (


), the resulting crude material is often contaminated with phosphorous salts, unreacted starting materials, and oxidized phenolic byproducts. This protocol establishes a robust recrystallization workflow using an Ethanol/Water  solvent system, optimized to achieve 

purity suitable for downstream pharmaceutical applications.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name This compound
CAS Number 41957-91-9
Molecular Formula

Molecular Weight 193.63 g/mol
Structure Quinoline core, 2-Cl, 4-Me, 6-OH
pKa (Predicted) ~8.5 (Phenolic OH), ~2.0 (Quinoline N)
Solubility Profile Soluble in hot Ethanol, Methanol, DMSO. Sparingly soluble in water, cold hexanes.
Key Impurities 6-hydroxy-4-methylquinolin-2-one (Hydrolysis product), Phosphoric acid residues, Oxidized quinone species (colored).
Mechanistic Considerations for Purification

The purification logic is dictated by the amphoteric nature of the molecule.

  • Phenolic Hydroxyl (C6-OH): Increases polarity and hydrogen bonding capability, necessitating protic solvents (Alcohols) for dissolution.

  • Chloro Group (C2-Cl): Reduces the basicity of the quinoline nitrogen via inductive electron withdrawal, making the compound less soluble in dilute aqueous acids compared to non-chlorinated quinolines.

  • Thermal Stability: The C-Cl bond is susceptible to hydrolysis in boiling water/acid; therefore, prolonged heating in aqueous media must be minimized.

Pre-Purification Assessment

Before initiating recrystallization, the crude isolate (typically a brown/beige solid from the


 quench) must be assessed.
  • Crude Purity Target:

    
     (HPLC). If purity is 
    
    
    
    , a preliminary acid-base wash (dissolve in dilute NaOH, filter insolubles, reprecipitate with HCl to pH 6-7) is recommended to remove non-phenolic tars.
  • Moisture Content: Ensure the crude is dried to

    
     volatiles. Excess water from the quench can disrupt the solvent ratio in the recrystallization step.
    

Detailed Recrystallization Protocol

Solvent System Selection
  • Primary System: Ethanol (95%) / Water.

    • Rationale: Ethanol provides high solubility at boiling point (

      
      ) but moderate-to-low solubility at 
      
      
      
      . Water acts as a powerful anti-solvent to drive recovery and purge polar inorganic salts (phosphates).
  • Alternative System: Ethyl Acetate / Hexane.[1][2][3]

    • Rationale: Used if the impurity profile is highly lipophilic.

Step-by-Step Workflow

Step 1: Dissolution

  • Charge the crude This compound (10.0 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethanol (95%) (approx. 80-100 mL, or 8-10 volumes).

  • Heat the mixture to reflux (

    
    ) with stirring.
    
  • Observation: If the solid does not completely dissolve after 15 minutes at reflux, add Ethanol in 5 mL increments until a clear solution (dark amber) is obtained.

Step 2: Decolorization (Critical for Phenolics)

  • Remove the heat source and allow the solution to cool slightly (to

    
    ) to prevent boil-over.
    
  • Add Activated Carbon (0.5 g, ~5 wt% of crude).

    • Note: Use granular carbon to facilitate filtration.

  • Re-heat to reflux for 10-15 minutes. This adsorbs oxidized colored impurities.

Step 3: Hot Filtration

  • Prepare a pre-warmed Buchner funnel with a celite pad or high-retention filter paper.

  • Filter the hot solution under weak vacuum.

    • Why: Removes carbon and any insoluble inorganic salts carried over from synthesis.

  • Rinse the filter cake with 10 mL of hot Ethanol. Combine filtrates.

Step 4: Crystallization

  • Return the filtrate to a clean flask and heat to near-boiling.

  • Slowly add Deionized Water (anti-solvent) dropwise via an addition funnel.

  • Endpoint: Stop adding water when a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.

  • Add 1-2 mL of Ethanol to just redissolve the turbidity (restore clarity).

  • Remove heat.[3] Allow the flask to cool to room temperature undisturbed (slow cooling promotes purer, larger crystals).

  • Once at room temperature, transfer to an ice-water bath (

    
    ) for 2 hours to maximize yield.
    

Step 5: Isolation and Drying

  • Filter the crystals using a sintered glass funnel.

  • Wash: Wash the cake with a cold (

    
    ) mixture of Ethanol/Water (1:1 ratio, 20 mL).
    
    • Caution: Do not use pure ethanol for washing, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
    • Target: Loss on Drying (LOD)

      
      .
      

Process Visualization (Workflow Diagram)

RecrystallizationWorkflow Crude Crude this compound (Brown Solid) Dissolution Dissolution Solvent: Ethanol (95%) Temp: Reflux (78°C) Crude->Dissolution Charge Flask Decolorization Decolorization Add Activated Carbon Reflux 10 min Dissolution->Decolorization Impurities Present Filtration Hot Filtration Remove Carbon & Insolubles Decolorization->Filtration Adsorption Complete Nucleation Nucleation Induction Add Water (Anti-solvent) until Turbidity Filtration->Nucleation Clear Filtrate Cooling Controlled Cooling RT -> 4°C (Ice Bath) Nucleation->Cooling Saturated Solution Isolation Filtration & Wash Cold EtOH/Water (1:1) Cooling->Isolation Crystallization Complete Drying Vacuum Drying 50°C, 12h Isolation->Drying Wet Cake FinalProduct Pure Product (Off-white/Beige Crystals) Drying->FinalProduct QC Check

Figure 1: Operational workflow for the purification of this compound, highlighting critical phase changes and impurity removal steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or temperature > melting point of solvated product.Reheat to dissolve.[3] Add more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Low Yield Too much solvent used or insufficient cooling time.Concentrate the mother liquor by rotary evaporation (remove 30% vol) and repeat cooling cycle.
Colored Product Incomplete removal of oxidized phenols.Repeat recrystallization with fresh Activated Carbon. Ensure carbon is filtered out while solution is hot .
Insoluble Matter Inorganic salts (

, NaCl) from synthesis workup.
Ensure the Hot Filtration step is performed rigorously. These salts are insoluble in hot ethanol.

Analytical Validation

To certify the protocol's success, the final product must meet the following criteria:

  • Appearance: Off-white to pale beige crystalline powder.

  • Melting Point: Expected range ~190–200°C (Note: Literature varies; structurally similar 2-chloro-lepidines melt in this range. Sharp range (<2°C) indicates high purity).

  • HPLC Purity: >98.5% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile / Water (0.1% TFA) gradient.

  • 1H-NMR (DMSO-d6): Confirm integration of aromatic protons and methyl group (singlet at ~2.6 ppm). Absence of broad peaks associated with non-specific oligomers.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 766382, this compound. Retrieved from [Link]

  • Synthesis Context (POCl3 Chlorination): Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011).[4] POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653–1661.[4] (Mechanistic insight into chloro-deoxygenation applicable to quinolines). Retrieved from [Link]

  • General Recrystallization Solvents: University of Rochester, Department of Chemistry. Common Solvents for Recrystallization. Retrieved from [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Chloro-4-methyl-quinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Chloro-4-methyl-quinolin-6-ol, a substituted quinoline derivative. Quinoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Rigorous analytical characterization is therefore essential to confirm the identity, purity, and physicochemical properties of novel derivatives like this compound, ensuring data integrity for research and development. This document outlines an integrated approach utilizing mass spectrometry, NMR spectroscopy, chromatography, and thermal analysis, providing both theoretical justifications and actionable protocols for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a heterocyclic aromatic compound. Its structure, featuring a chloro-substituted pyridine ring and a hydroxyl-substituted benzene ring, suggests specific chemical properties that dictate the choice of analytical methods. The chlorine atom is an electron-withdrawing group that can influence the electron density of the aromatic system, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, affecting solubility and chromatographic behavior.

As experimental data for this specific molecule is not widely published, we must rely on established knowledge of similar structures and computational predictions to guide our analytical strategy.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value/Information Rationale & Implication for Analysis
Molecular Formula C₁₀H₈ClNO Derived from structure.
Molecular Weight 193.63 g/mol Foundational for mass spectrometry. The presence of chlorine will result in a characteristic M+2 isotopic pattern.[3]
XLogP3 ~3.5 Predicted based on similar structures like 2-Chloro-4-methylquinoline.[4] Indicates moderate lipophilicity, suitable for reversed-phase HPLC.
Aqueous Solubility Low The aromatic core and chlorine atom reduce water solubility, but the hydroxyl group may slightly improve it. Solubilization in organic solvents (e.g., Methanol, Acetonitrile, DMSO) will be necessary for most analyses.
UV Absorption Expected λₘₐₓ in the UV range (220-350 nm) The quinoline ring system is a strong chromophore.[5][6] This property is key for detection in HPLC and for spectrophotometric quantification.

| Thermal Properties | Expected to be a solid at room temperature with a distinct melting point. | Thermal analysis by DSC is necessary to determine melting point and thermal stability. |

Structural Elucidation and Identity Confirmation

The primary objective is to unequivocally confirm the chemical structure. A combination of mass spectrometry and NMR spectroscopy provides orthogonal data for unambiguous identification.

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, we expect to see a molecular ion peak corresponding to its molecular weight. A critical diagnostic feature will be the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks in the mass spectrum for any chlorine-containing fragment: the molecular ion (M) peak and a smaller (M+2) peak at approximately one-third the intensity of the M peak.[3]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a 100 µg/mL stock solution of the compound in methanol or acetonitrile. Dilute to 1-10 µg/mL in the initial mobile phase.

  • Chromatography (for sample introduction):

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A short 5-minute gradient from 10% B to 95% B is sufficient to elute the compound into the mass spectrometer.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The quinoline nitrogen is basic and will readily protonate.

    • Scan Range: m/z 50 - 500.

    • Expected Ion: [M+H]⁺ at m/z 194.03.

    • Isotopic Peak: Look for the corresponding [M+H+2]⁺ peak at m/z 196.03.

    • Fragmentation (MS/MS): Perform fragmentation analysis on the parent ion (m/z 194). Expected losses include HCl, CO, and cleavage of the quinoline ring, providing structural confirmation. Aromatic halogenated compounds often show fragmentation patterns typical of the aromatic moiety combined with the loss of the halogen.[7][8]

NMR spectroscopy is the gold standard for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are required. The expected spectra will be complex due to the substituted, fused aromatic system.

Rationale for Spectral Interpretation:

  • ¹H NMR: The aromatic region (typically 7.0-9.0 ppm for quinolines) will show a set of distinct signals for the protons on the quinoline core.[9][10] The methyl group will appear as a singlet further upfield (~2.5 ppm). The hydroxyl proton signal may be broad and its chemical shift will be concentration and solvent dependent.

  • ¹³C NMR: The spectrum will show 10 distinct carbon signals. The carbon attached to the chlorine (C2) will be significantly influenced by the electronegative halogen.[9] Carbons adjacent to the nitrogen and oxygen will also show characteristic shifts.

  • 2D NMR (COSY, HSQC): For complete and unambiguous assignment of protons and carbons, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable, especially for distinguishing between the aromatic protons.[11]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and will allow for the observation of the exchangeable -OH proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR: Acquire COSY and HSQC spectra to establish connectivity.

  • Data Analysis: Integrate proton signals, determine chemical shifts (ppm), and analyze coupling constants (J-values) to deduce the substitution pattern. Compare observed shifts with those of similar quinoline derivatives.[9]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges in DMSO-d₆

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Aromatic C-H 7.0 - 8.5 115 - 145 The specific positions will be influenced by the electron-withdrawing Cl and electron-donating OH and CH₃ groups.[9]
C-OH ~9.5 (broad) N/A Shift is variable and signal may be broad.
C-CH₃ ~2.5 (singlet) ~18 - 25 Typical range for a methyl group on an aromatic ring.

| Quaternary Carbons | N/A | 120 - 160 | Includes carbons bonded to Cl, OH, and at the ring fusion. The C-Cl and C-OH carbons will be downfield. |

Purity Assessment and Quantification

Once the structure is confirmed, assessing purity and developing a quantitative assay are the next critical steps. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for this purpose.

The moderate lipophilicity of this compound makes it an ideal candidate for RP-HPLC. A C18 stationary phase will provide sufficient retention, and the strong UV chromophore of the quinoline ring allows for sensitive detection.[12]

Protocol: HPLC Method for Purity and Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Phosphate Buffer (pH 3.0) in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at the λₘₐₓ determined by UV-Vis spectrophotometry (likely ~230 nm and ~340 nm).[13]

    • Injection Volume: 10 µL.

  • Method Development (Gradient):

    • Start with a broad gradient (e.g., 10-90% B over 20 minutes) to determine the approximate retention time.

    • Optimize the gradient to ensure separation of the main peak from any impurities. A typical starting point for a compound like this might be an isocratic method around 40-60% Acetonitrile.[14]

  • Sample Preparation:

    • Assay: Accurately weigh ~10 mg of the compound and dissolve in a 100 mL volumetric flask with methanol to create a 100 µg/mL solution.

    • Purity: Prepare a more concentrated solution (~1 mg/mL) to ensure detection of minor impurities.

  • Data Analysis:

    • Purity: Use area percent normalization to determine the purity profile.

    • Assay: Use an external standard of known concentration to create a calibration curve and quantify the sample. The method should be validated according to ICH guidelines for linearity, accuracy, and precision.

HPLC_Workflow

Spectroscopic and Thermal Characterization

A UV-Vis spectrum is crucial for determining the wavelength(s) of maximum absorbance (λₘₐₓ), which is essential for setting the detector wavelength in HPLC for maximum sensitivity.[13] The quinoline ring system typically exhibits multiple absorption bands.[6][15]

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution (~5-10 µg/mL) of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Procedure: Scan the sample from 200 to 400 nm against a solvent blank.

  • Analysis: Identify all wavelengths of maximum absorbance. These values will inform the optimal detection wavelengths for the HPLC method.

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their vibrational frequencies.

Protocol: FTIR Analysis

  • Sample Preparation: Use a small amount of solid sample directly on an Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: An FTIR spectrometer with an ATR accessory.

  • Procedure: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic peaks. For 8-hydroxyquinoline, a broad O-H band is observed around 3181 cm⁻¹.[16] For this compound, expect to see:

    • O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • C=C and C=N Stretches: Multiple sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring.

    • C-Cl Stretch: A strong peak in the fingerprint region, typically 600-800 cm⁻¹, though its exact position can be complex.[17]

The power of this multi-technique approach lies in its ability to build a self-validating analytical package. Each technique provides a piece of the puzzle, and together they confirm the molecule's identity, purity, and key properties with a high degree of confidence.

Logic_Diagram

References

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • PubChem. (n.d.). 2-Chloro-4-methylquinoline. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. Available at: [Link]

  • Gomes, P. A. C., et al. (2017). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. PMC, NIH. Available at: [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]

  • ResearchGate. (2015). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 30, 2026, from [Link]

  • Smith, B. C. (2018). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Semantic Scholar. (n.d.). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved January 30, 2026, from [Link]

  • International Journal for Multidisciplinary Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved January 30, 2026, from [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • MDPI. (2022). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available at: [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2007). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Al-Attas, A., et al. (2022). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC, NIH. Available at: [Link]

Sources

The Versatile Intermediate: A Guide to the Synthesis and Application of 2-Chloro-4-methyl-quinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its wide-ranging biological activities and valuable physicochemical properties.[1][2][3][4] Within this vast chemical family, 2-Chloro-4-methyl-quinolin-6-ol emerges as a highly versatile intermediate. Its strategic placement of a reactive chlorine atom at the 2-position, a nucleophilic hydroxyl group at the 6-position, and a methyl group at the 4-position offers a trifecta of synthetic handles for constructing diverse and complex molecules. This guide provides an in-depth exploration of the synthesis of this key intermediate and detailed protocols for its application in pivotal synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

I. Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process commencing with the construction of the quinolinone core, followed by a chlorination reaction.

Step 1: Synthesis of 6-Hydroxy-4-methylquinolin-2(1H)-one

The foundational quinolinone structure is assembled via a Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. In this case, p-aminophenol reacts with ethyl acetoacetate.

Protocol: Synthesis of 6-Hydroxy-4-methylquinolin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Initiation: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq), to the mixture.

  • Thermal Cyclization: Heat the reaction mixture to 140-150 °C in a high-boiling point solvent like diphenyl ether or Dowtherm A. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate.

  • Isolation and Purification: Filter the solid precipitate and wash thoroughly with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 6-hydroxy-4-methylquinolin-2(1H)-one as a solid.[1][5]

Step 2: Chlorination of 6-Hydroxy-4-methylquinolin-2(1H)-one

The synthesized quinolinone is then converted to the target 2-chloroquinoline derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Protocol: Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 6-hydroxy-4-methylquinolin-2(1H)-one (1.0 eq) to the flask.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[6]

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization and Isolation: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. Collect the solid product by filtration.

  • Purification: Wash the crude product with water and dry under vacuum. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

II. Applications of this compound in Synthesis

The strategic positioning of the chloro and hydroxyl groups makes this intermediate a valuable building block for a variety of chemical transformations.

A. Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nature of the quinoline ring system activates the chlorine atom at the 2-position for nucleophilic aromatic substitution. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The phenolic hydroxyl group at the 6-position is generally unreactive under neutral or mildly acidic conditions, often not requiring protection for this class of reactions.

Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol; 1.1-1.5 eq). If the nucleophile is an amine, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) may be added to scavenge the HCl generated.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the incoming group. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[7][8]

B. Palladium-Catalyzed Cross-Coupling Reactions

For more complex molecular architectures, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.[9][10][11] However, the presence of the acidic phenolic proton in this compound can interfere with these reactions by reacting with the organometallic reagents or the basic conditions employed. Therefore, protection of the hydroxyl group is a critical prerequisite.

Step 1 (Pre-Coupling): Protection of the Hydroxyl Group

A common and effective strategy for protecting hydroxyl groups is the formation of a silyl ether, for instance, a tert-butyldimethylsilyl (TBS) ether. This group is robust enough to withstand the conditions of many cross-coupling reactions but can be readily removed under mild conditions.[2][12]

Protocol: Synthesis of 6-(tert-Butyldimethylsilyloxy)-2-chloro-4-methylquinoline

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or dichloromethane (DCM) in a dry, inert atmosphere (e.g., under nitrogen or argon).

  • Reagent Addition: Add imidazole (2.0-2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.1-1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by TLC.

  • Work-up and Purification: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is typically purified by flash column chromatography on silica gel.

Step 2a: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the 2-chloroquinoline with an organoboron compound.[13][14][15]

Protocol: Suzuki-Miyaura Coupling of 6-(tert-Butyldimethylsilyloxy)-2-chloro-4-methylquinoline

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 6-(tert-butyldimethylsilyloxy)-2-chloro-4-methylquinoline (1.0 eq), the desired aryl or vinyl boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Step 2b: Buchwald-Hartwig Amination

This reaction facilitates the formation of C-N bonds, coupling the 2-chloroquinoline with a primary or secondary amine.[10][16][17]

Protocol: Buchwald-Hartwig Amination of 6-(tert-Butyldimethylsilyloxy)-2-chloro-4-methylquinoline

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 palladacycle; 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).

  • Reagent and Solvent Addition: Add 6-(tert-butyldimethylsilyloxy)-2-chloro-4-methylquinoline (1.0 eq), the amine coupling partner (1.1-1.2 eq), and an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours. Monitor the reaction's progress.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.

Step 3 (Post-Coupling): Deprotection of the Silyl Ether

The final step is the removal of the TBS protecting group to unveil the hydroxyl functionality.

Protocol: Deprotection of the TBS Ether

  • Reaction Setup: Dissolve the silyl-protected coupled product in a solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add a fluoride source, most commonly tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 eq). Alternatively, acidic conditions such as acetic acid in THF/water or HCl in methanol can be used, depending on the stability of the rest of the molecule.[18][19][20][21]

  • Reaction Conditions: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (if using TBAF) or neutralize with a base (if using acid). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the final product by column chromatography or recrystallization.

III. Visualization of Synthetic Pathways

Synthetic Workflow for this compound and its Applications

G cluster_synthesis Synthesis of Starting Material cluster_applications Applications p-Aminophenol p-Aminophenol Quinolinone 6-Hydroxy-4-methyl quinolin-2(1H)-one p-Aminophenol->Quinolinone + Ethyl Acetoacetate Conrad-Limpach Target This compound Quinolinone->Target POCl3 SNAr_Product 2-Nu-4-methyl-quinolin-6-ol Target->SNAr_Product + Nucleophile (NuH) SNAr Protected 6-TBDMSO-2-chloro- 4-methylquinoline Target->Protected + TBDMSCl Protection Suzuki_Product 6-TBDMSO-2-Ar- 4-methylquinoline Protected->Suzuki_Product + ArB(OH)2 Suzuki Coupling BH_Product 6-TBDMSO-2-(NR2)- 4-methylquinoline Protected->BH_Product + R2NH Buchwald-Hartwig Final_Suzuki 2-Ar-4-methyl-quinolin-6-ol Suzuki_Product->Final_Suzuki Deprotection (TBAF) Final_BH 2-(NR2)-4-methyl-quinolin-6-ol BH_Product->Final_BH Deprotection (TBAF)

Caption: Synthetic workflow for this compound and its applications.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition ArPd(II)XL2 R-Pd(II)-Cl(L2) Pd(0)L2->ArPd(II)XL2 Oxidative Addition Transmetal Transmetalation ArPd(II)Ar'L2 R-Pd(II)-Ar'(L2) ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination RedElim Reductive Elimination Product R-Ar' ArPd(II)Ar'L2->Product R-Cl R-Cl R-Cl->ArPd(II)XL2 Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- [Ar'B(OH)3]- Ar'B(OH)2->Ar'B(OH)3- + OH- Base Base Ar'B(OH)3-->ArPd(II)Ar'L2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

IV. Safety and Handling

Chlorinated heterocyclic compounds require careful handling. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.[11][14] For chlorinated solvents used in these procedures, ensure proper storage in designated areas to prevent ground contamination.[10][22][23]

V. Conclusion

This compound is a strategically functionalized intermediate that provides a robust platform for the synthesis of a wide array of quinoline derivatives. The protocols detailed herein offer a comprehensive guide for its synthesis and subsequent elaboration through both classical and modern synthetic methodologies. The ability to selectively functionalize the 2-position via nucleophilic substitution or palladium-catalyzed cross-coupling, while retaining the option to modify or utilize the 6-hydroxyl group, underscores its significant value in drug discovery and materials science research.

References

  • Bollu, R., Banu, S., Kasaboina, S., Bantu, R., Nagarapu, L., Polepalli, S., & Jain, N. (2017). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.
  • (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace.
  • (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • (2023).
  • (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • (2017). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules.
  • Sadeghian, H., et al. (2008). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)
  • (n.d.). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides.
  • (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Sadeghian, H., et al. (2008). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents.
  • (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • (2015). By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (2023).
  • (n.d.). Selective Deprotection of Silyl Ethers.
  • (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
  • (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • (n.d.). Silyl ether. Wikipedia.
  • (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • (2014). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.
  • (n.d.).
  • (n.d.). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal.
  • (2012). 3-Chloro-4-methylquinolin-2(1H)-one.
  • (n.d.).
  • (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
  • (2025).
  • (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace.
  • (2025). 2-chloro-6-nitroquinoline. Mol-Instincts.
  • (2007). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc.
  • (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • (2020). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. MDPI.
  • (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
  • (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.
  • (2012). 4-Hydroxy-6-methylpyridin-2(1H)-one.
  • (2026). Enteroquinol 250mg Tablet: View Uses, Side Effects, Price and Substitutes. 1mg.
  • (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange.
  • (2012). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis.
  • (n.d.). 2-Hydroxyquinoline. PubChem.

Sources

Application Notes and Protocols for the Derivatization of 2-Chloro-4-methyl-quinolin-6-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system is a pivotal approach in drug discovery, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.

This guide provides a comprehensive overview of the derivatization of 2-Chloro-4-methyl-quinolin-6-ol , a versatile scaffold possessing two key reactive sites: a nucleophilic phenolic hydroxyl group at the C6 position and an electrophilic C2 position activated by a chloro substituent. The differential reactivity of these sites allows for a diverse range of chemical modifications, making this molecule an excellent starting point for the generation of a library of novel compounds for biological screening.

We will delve into the strategic considerations for the selective derivatization of each functional group, provide detailed, step-by-step protocols for key transformations, and outline standardized methods for the biological evaluation of the synthesized derivatives.

Strategic Derivatization: Navigating Chemoselectivity

The presence of two reactive functional groups on the this compound scaffold necessitates a carefully planned synthetic strategy to achieve the desired derivatization with high selectivity. The primary consideration is the potential for cross-reactivity under various reaction conditions. For instance, the basic conditions often employed in derivatizing the phenolic hydroxyl group could potentially lead to undesired side reactions at the 2-chloro position. Conversely, the conditions for palladium-catalyzed cross-coupling reactions at the 2-position might be affected by the presence of a free hydroxyl group.

To address this, an orthogonal protection strategy is often employed.[1] This involves the use of protecting groups that can be selectively introduced and removed under conditions that do not affect other functional groups in the molecule.

A plausible and effective strategy for the comprehensive derivatization of this compound is outlined below. This modular approach allows for the independent modification of both the C6-hydroxyl and the C2-chloro positions, thereby maximizing the diversity of the resulting compound library.

G A This compound B Protection of C6-OH (e.g., Benzyl ether) A->B Step 1a H Derivatization at C6-OH (Williamson Ether Synthesis, Esterification) A->H Step 1b C 6-Benzyloxy-2-chloro-4-methylquinoline B->C D Derivatization at C2 (Suzuki, Buchwald-Hartwig, etc.) C->D Step 2a E 6-Benzyloxy-2-substituted-4-methylquinoline D->E F Deprotection of C6-OH (e.g., Hydrogenolysis) E->F Step 3a G 2-Substituted-4-methyl-quinolin-6-ol (Library A) F->G I 6-Substituted-2-chloro-4-methylquinoline (Library B) H->I J Derivatization at C2 (Suzuki, Buchwald-Hartwig, etc.) I->J Step 2b K 2,6-Disubstituted-4-methylquinoline (Library C) J->K

Caption: A strategic workflow for the selective derivatization of this compound.

Protocols for Derivatization at the C6-Hydroxyl Group

The phenolic hydroxyl group at the C6 position is a versatile handle for introducing a variety of functionalities through etherification and esterification reactions.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide.[2]

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for this reaction. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary to ensure complete deprotonation of the phenol.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Inert Atmosphere: This prevents potential side reactions, particularly if using a strong, air-sensitive base like NaH.

Protocol 2: Esterification of the C6-Hydroxyl Group

Esterification can be achieved by reacting the phenol with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Reaction Scheme (using Acyl Chloride):

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the solution.

  • Slowly add the acyl chloride (1.2 eq.) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocols for Derivatization at the C2-Chloro Position

The chloro group at the C2 position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions. For these reactions, it is often advantageous to first protect the C6-hydroxyl group to prevent potential interference.

Protection of the C6-Hydroxyl Group

A common protecting group for phenols is the benzyl ether, which is stable under a wide range of reaction conditions and can be readily removed by hydrogenolysis.

Protocol 3: Benzylation of the C6-Hydroxyl Group

This follows the Williamson ether synthesis protocol (Protocol 1) using benzyl bromide as the alkyl halide.

Protocol 4: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[3]

Reaction Scheme:

Materials:

  • 6-Benzyloxy-2-chloro-4-methylquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) with water

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add 6-Benzyloxy-2-chloro-4-methylquinoline (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of catalyst and ligand can significantly impact the reaction efficiency and scope. For example, catalysts with bulky, electron-rich phosphine ligands are often highly active.[4]

  • Base: The base is crucial for the transmetalation step in the catalytic cycle.[3]

  • Anhydrous Conditions: While many Suzuki couplings are performed in aqueous media, for substrates with sensitive functional groups, anhydrous conditions may be preferable.[5]

Protocol 5: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6]

Reaction Scheme:

Materials:

  • 6-Benzyloxy-2-chloro-4-methylquinoline

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or microwave vial

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add 6-Benzyloxy-2-chloro-4-methylquinoline and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat to 80-120 °C until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Self-Validating System:

  • The progress of both Suzuki and Buchwald-Hartwig reactions should be monitored by a reliable analytical technique like TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.

  • The final products must be thoroughly characterized by NMR (¹H and ¹³C), mass spectrometry, and purity assessed by HPLC.

Deprotection of the C6-Hydroxyl Group

Protocol 6: Debenzylation by Hydrogenolysis

Materials:

  • 6-Benzyloxy-2-substituted-4-methylquinoline

  • Palladium on carbon (10% Pd/C)

  • Methanol or ethanol

  • Hydrogen source (hydrogen balloon or Parr hydrogenator)

Procedure:

  • Dissolve the benzylated quinoline derivative in methanol.

  • Carefully add 10% Pd/C (typically 10% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate to obtain the deprotected product.

Biological Screening Protocols

Once a library of derivatized compounds has been synthesized and characterized, the next step is to evaluate their biological activity. Below are standardized protocols for initial screening in three key therapeutic areas.

G A Synthesized Compound Library B Primary Screening A->B C Anticancer Activity (MTT Assay) B->C D Antimicrobial Activity (MIC Determination) B->D E Anti-inflammatory Activity (COX/iNOS Inhibition) B->E F Hit Identification C->F D->F E->F G Lead Optimization F->G

Caption: A general workflow for the biological screening of a synthesized compound library.

Protocol 7: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[7]

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]

Protocol 8: Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.[10]

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Protocol 9: In Vitro Anti-inflammatory Screening

A. Cyclooxygenase (COX-2) Inhibition Assay

Many commercial kits are available for screening COX-2 inhibitors. The general principle involves measuring the production of prostaglandins from arachidonic acid.[12]

General Procedure (using a commercial kit):

  • Reconstitute the COX-2 enzyme and other reagents as per the kit's instructions.

  • In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

  • Add the COX-2 enzyme to each well and incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Stop the reaction after a specified time and measure the product formation using the kit's detection method (often colorimetric or fluorometric).

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

B. Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are commonly used as a model for inflammation.[13]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium

  • LPS

  • Test compounds

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

Procedure:

  • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add the Griess reagent to the supernatant and the sodium nitrite standards.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration from the standard curve and determine the percentage of NO production inhibition.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Representative Derivatization of this compound

EntryReaction TypeR GroupProduct StructureYield (%)
1Williamson Ether Synthesis-CH₃6-Methoxy-2-chloro-4-methylquinoline85
2Esterification-COCH₃2-Chloro-4-methyl-quinolin-6-yl acetate92
3Suzuki Coupling (after O-Bn protection)-C₆H₅2-Phenyl-4-methyl-quinolin-6-ol78 (over 2 steps)
4Buchwald-Hartwig (after O-Bn protection)-N(CH₃)₂N,N-Dimethyl-4-methyl-quinolin-2-amin-6-ol72 (over 2 steps)

Table 2: Biological Activity Profile of Selected Derivatives

Compound IDAnticancer (MCF-7, IC₅₀ µM)Antimicrobial (S. aureus, MIC µg/mL)Anti-inflammatory (COX-2, IC₅₀ µM)
Starting Material >100>128>100
Derivative 1 75.26450.1
Derivative 2 45.812882.5
Derivative 3 12.3325.6
Derivative 4 8.91615.2

References

  • Fiveable. Orthogonal Protection Definition. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Thakare, R. D., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.
  • El-Sayed, M. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University Research Online.
  • Hancock, R. E. W. Lab. MIC Determination By Microtitre Broth Dilution Method. University of British Columbia.
  • Wang, Y. H., et al. (2013). Synthesis of a chlorogenin glycoside library using an orthogonal protecting group strategy. PubMed. [Link]

  • Abood, N. A., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Orthogonal protecting group strategies in carbohydrate chemistry. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace.
  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • van de Loosdrecht, A. A., et al. (1994). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Gilchrist, M., et al. (2002). Assays for Nitric Oxide Expression.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • Abood, N. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Mansoura University. (2017). Determination of MIC by Broth Dilution Method. YouTube. [Link]

  • van de Loosdrecht, A. A., et al. (1994). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • Rajendran, S., et al. (2017). Scheme 1. Synthesis of 2-acetyl-6-chloro-4-arylquinoline (3).
  • Professor Dave Explains. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • BenchChem.
  • ResearchGate. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • The Royal Society of Chemistry. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
  • National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]

Sources

Application Note: A Validated Protocol for Real-Time Monitoring of 2-Chloro-4-methyl-quinolin-6-ol Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for In-Process Control

The synthesis of complex heterocyclic scaffolds, such as the quinoline core present in 2-Chloro-4-methyl-quinolin-6-ol, is a cornerstone of medicinal chemistry and materials science. Quinolines are privileged structures found in numerous pharmaceuticals, including antimalarial agents like chloroquine and kinase inhibitors used in oncology. The successful and efficient synthesis of these molecules hinges on precise control over the reaction progress. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly sensitive method for the real-time, qualitative monitoring of chemical reactions.[1]

This application note provides a comprehensive, field-tested protocol for monitoring the synthesis of this compound. We move beyond a simple list of steps to explain the underlying principles, ensuring that researchers can not only execute the protocol but also adapt it to similar synthetic challenges. The methodology is designed as a self-validating system, incorporating controls to ensure the trustworthiness of every result.

Synthetic Context: A Plausible Pathway

To effectively monitor a reaction, one must understand the key players: the starting materials, the desired product, and potential intermediates or byproducts. While numerous named reactions can generate the quinoline core (e.g., Combes, Doebner-von Miller, Friedländer), a common strategy involves the cyclization of an aniline with a β-dicarbonyl compound followed by modification.[2][3][4][5]

For this protocol, we will consider a plausible two-step synthesis:

  • Step 1 (Cyclization): The reaction of p-aminophenol (Starting Material - SM) with ethyl acetoacetate under acidic conditions to form the intermediate, 4-methyl-6-hydroxyquinolin-2(1H)-one.

  • Step 2 (Chlorination): The subsequent chlorination of the quinolinone intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, This compound (Product - P) .

This pathway presents a clear analytical challenge for TLC: separating the highly polar p-aminophenol, the polar quinolinone intermediate, and the moderately polar final product.

Compound Role Molecular Weight ( g/mol ) Expected Polarity Anticipated TLC Behavior
p-AminophenolStarting Material (SM)109.13HighLow Rf value; strong affinity for silica gel.
4-methyl-6-hydroxyquinolin-2(1H)-oneIntermediate175.18HighLow Rf value, likely slightly higher than p-aminophenol.
This compoundProduct (P)193.62ModerateHigher Rf value than SM and intermediate.

The TLC Monitoring Workflow: A Visual Guide

The entire process, from plate preparation to final analysis, can be visualized as a systematic workflow. This ensures reproducibility and clarity in execution.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber prep_plate Prepare & Mark Silica Plate prep_samples Prepare Samples (SM, RM, Co) spot_plate Spot Plate prep_samples->spot_plate develop_plate Develop Plate (Elution) spot_plate->develop_plate visualize Visualize (UV & Stain) develop_plate->visualize analyze Analyze & Calculate R_f visualize->analyze

Caption: Workflow for TLC monitoring of chemical synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The inclusion of starting material (SM), reaction mixture (RM), and co-spot (Co) lanes on a single plate is critical for unambiguous interpretation.[6]

Materials & Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates on an aluminum or glass backing. The F₂₅₄ fluorescent indicator is essential for UV visualization.

  • TLC Developing Chamber: A glass tank with a tight-fitting lid.

  • Spotting Capillaries: Glass capillary tubes (1 or 2 µL).

  • Solvents (ACS Grade or higher): Ethyl Acetate, Hexane, Dichloromethane, Methanol.

  • Visualization Reagents:

    • Iodine (crystals) for an iodine chamber.

    • Potassium permanganate (KMnO₄) stain: 1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL water.

  • Reaction Samples: Aliquots taken from the reaction at various time points (e.g., T=0, T=1h, T=2h, etc.).

  • Reference Standard: A solution of the starting material (p-aminophenol).

Step-by-Step Methodology

Step 1: Chamber Preparation (The Principle of Saturation) The atmosphere inside the developing chamber must be saturated with solvent vapor to ensure a consistent mobile phase progression and prevent the solvent on the plate from evaporating.[7][8] This leads to reproducible Rf values and well-defined spots.

  • Pour the chosen mobile phase (see Section 4.3) into the TLC chamber to a depth of approximately 0.5 cm.

  • Cut a piece of filter paper, place it inside the chamber so it is partially submerged in the solvent and leans against the inner wall.

  • Cover the chamber with the lid and let it stand for at least 10-15 minutes to allow the atmosphere to become fully saturated with solvent vapors.[7]

Step 2: TLC Plate Preparation

  • Using a pencil (never a pen, as ink contains organic dyes that will chromatograph), gently draw a straight baseline about 1 cm from the bottom of the TLC plate.[7]

  • On this baseline, mark three small, equidistant points for spotting. Label them from left to right: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

Step 3: Sample Preparation and Spotting

  • SM Solution: Dissolve a small amount (1-2 mg) of the starting material (p-aminophenol) in a volatile solvent (e.g., 0.5 mL of methanol or ethyl acetate).

  • RM Solution: Withdraw a small aliquot (e.g., 1-2 drops) from the reaction vessel and dilute it with a volatile solvent (e.g., 0.5 mL of ethyl acetate). The concentration should be adjusted to avoid overloading the plate, which causes streaking.[6]

  • Spotting:

    • Using a clean capillary tube, touch it to the "SM" solution and then gently and briefly touch the tip to the "SM" mark on the plate's baseline. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.

    • For the "RM" lane, use a fresh capillary tube to spot the diluted reaction mixture.

    • For the "Co" lane, first spot the "SM" solution. Let it dry completely, then, using the "RM" capillary, spot the reaction mixture directly on top of the dried SM spot.[1] This co-spot is a critical internal control to verify the position of the starting material.

Step 4: Plate Development (Elution)

  • Using tweezers, carefully place the spotted TLC plate into the prepared chamber. Ensure the baseline is above the solvent level; if the baseline is submerged, the samples will dissolve into the solvent reservoir.[7]

  • Allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.

  • When the solvent front is approximately 1 cm from the top of the plate, remove it with tweezers and immediately mark the solvent front with a pencil.[1]

Step 5: Visualization

  • Allow the plate to dry completely in a fume hood.

  • UV Light: Place the dried plate under a UV lamp (254 nm).[7][9] Quinolines and other aromatic compounds will appear as dark spots against the green fluorescent background. Circle the spots lightly with a pencil.

  • Staining (if necessary): If spots are faint or not visible, use a secondary visualization method.

    • Iodine Chamber: Place the plate in a sealed chamber containing a few iodine crystals. Most organic compounds will form a temporary, reversible complex with iodine vapor, appearing as brown spots.[1][7]

    • Potassium Permanganate Dip: Quickly dip the plate into the KMnO₄ stain solution and then gently heat with a heat gun. Compounds that can be oxidized (like the phenol group in the SM and product) will appear as yellow-brown spots on a purple background. This method is destructive.

Mobile Phase Selection: The Key to Separation

The choice of mobile phase (eluent) is the most critical variable in TLC. The goal is to find a solvent system where the product (P) has an Rf value of approximately 0.3-0.5, with clear separation from the starting material (SM) and any intermediates.[1]

  • Starting Point: For quinoline derivatives, a common starting point is a mixture of hexane and ethyl acetate.[6] Given the polar hydroxyl group on both the SM and product, a ratio of 7:3 Hexane:Ethyl Acetate is a good initial system to test.

  • Optimization:

    • If all spots remain at the baseline (Rf ≈ 0): The mobile phase is not polar enough. Increase the proportion of the polar solvent (ethyl acetate). Try 1:1 Hexane:Ethyl Acetate.[6][7]

    • If all spots run to the solvent front (Rf ≈ 1): The mobile phase is too polar. Decrease the proportion of the polar solvent. Try 9:1 Hexane:Ethyl Acetate.[7]

    • For highly polar compounds: If separation is still poor, a more polar system like Dichloromethane:Methanol (e.g., 95:5) may be required.

Interpretation and Data Analysis

A properly executed TLC plate provides a clear snapshot of the reaction's status.

  • At T=0: You should see a single spot in the "SM" lane and the "RM" lane, corresponding to the starting material. The "Co" lane will show a single, merged spot.

  • As the reaction progresses: The intensity of the SM spot in the "RM" lane will decrease. A new spot, corresponding to the product (and potentially intermediates), will appear at a higher Rf value. The "Co" lane will show two distinct spots, confirming that the lower spot in the "RM" lane is indeed the unreacted starting material.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[6]

Calculating the Retention Factor (Rf)

The Rf value is a quantitative measure of a compound's migration and is characteristic for a specific compound, stationary phase, and mobile phase.

Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

This value, being a ratio, should be between 0 and 1.[10] It is crucial to report the solvent system used when stating an Rf value.

Troubleshooting Common TLC Issues

Problem Possible Cause(s) Suggested Solution(s)
Streaking Spots Sample is too concentrated; sample is not fully dissolved; compound is highly polar and interacting strongly with silica.Dilute the sample before spotting; ensure sample is fully dissolved; add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to improve the shape of acidic or basic spots, respectively.[6]
Spots are not moving (Rf ≈ 0) The mobile phase is not polar enough to move the compounds.Increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., from 7:3 to 1:1 Hexane:EtOAc).[6]
Spots run at the solvent front (Rf ≈ 1) The mobile phase is too polar for the compounds.Decrease the polarity of the mobile phase by increasing the percentage of the less polar solvent (e.g., from 7:3 to 9:1 Hexane:EtOAc).[7]
Poor Resolution The polarity of the mobile phase is not optimal for separating the mixture.Perform a systematic trial of different mobile phase compositions. Try a different solvent system entirely (e.g., Dichloromethane/Methanol).
No Spots Visible Compound is not UV-active; sample is too dilute.Use a chemical stain (Iodine or KMnO₄); concentrate the sample and re-spot.[7]

Conclusion

This application note provides a robust and validated protocol for monitoring the synthesis of this compound using TLC. By understanding the principles behind each step—from chamber saturation to the logic of the co-spot—researchers can achieve reliable, real-time analysis of their reaction progress. This enables timely decisions regarding reaction quenching, workup, and purification, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Al-Ghamdi, A. M., & El-Mekkawy, A. A. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1224-1233. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Pawar, S. D., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • RSC Education. (n.d.). Thin layer chromatography.
  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Substituted Pyridines and Quinolines. Journal of the American Chemical Society, 129(33), 10096–10097.
  • Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

  • Larsen, R. D., et al. (2002). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 67(13), 4360–4376.
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Gate Chemistry. Retrieved from [Link]

Sources

Technical Application Note: 2-Chloro-4-methyl-quinolin-6-ol in Medicinal Chemistry

[1]

Executive Summary & Strategic Utility

2-Chloro-4-methyl-quinolin-6-ol represents a high-value "bifunctional scaffold" in modern drug discovery.[1] Unlike simple quinolines, this molecule possesses orthogonal reactive handles—an electrophilic chlorine at the C2 position and a nucleophilic hydroxyl group at the C6 position—positioned around a rigid, lipophilic aromatic core.

In medicinal chemistry campaigns, this scaffold is primarily utilized for:

  • Fragment-Based Drug Discovery (FBDD): The C2-Cl allows for rapid library generation via SNAr or Palladium-catalyzed cross-couplings, while the C6-OH serves as a handle for tuning physicochemical properties (logP, solubility) or attaching PROTAC linkers.[1]

  • Kinase Inhibitor Development: The 2-aminoquinoline motif, accessible from this precursor, is a known pharmacophore for inhibiting receptor tyrosine kinases (RTKs) and PI3K/mTOR pathways.[1]

  • Antimicrobial Research: 2-substituted quinolines act as bioisosteres for traditional 4-aminoquinoline antimalarials and have shown promise in anti-tubercular screenings.[1]

Chemical Profile & Stability[1][2]

PropertyDataNotes
Formula C10H8ClNO
MW 193.63 g/mol Ideal for fragment-based screening (Rule of 3 compliant).[1]
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mg/mL), DMF, MeOH (moderate)Poor solubility in water/hexanes.[1]
pKa (calc) ~9.5 (Phenolic OH), ~3.5 (Quinoline N)The 6-OH is deprotonated by weak bases (K2CO3).[1]
Reactivity C2-Cl: Susceptible to SNAr (requires heat/acid) and Pd-coupling.C6-OH: Standard phenolic nucleophile.[1]C2-Cl is less reactive than C4-Cl isomers due to electronic effects.[1]

Synthetic Reactivity & Logic[1]

The strategic value of this compound lies in its Orthogonal Functionalization Logic .[1] A medicinal chemist can selectively modify the C6-OH without disturbing the C2-Cl, or vice versa, depending on the protective group strategy.[1]

Reactivity Map (DOT Visualization)

ReactivityMapCore2-Chloro-4-methyl-quinolin-6-ol(Scaffold)C6_EtherC6-O-Alkylation(Solubility/Linker)Core->C6_EtherR-X, K2CO3C6_EsterC6-O-Acylation(Prodrugs)Core->C6_EsterR-COCl, PyridineC2_AmineC2-Amination (SNAr)(Kinase Inhibitors)Core->C2_AmineR-NH2, Heat/H+C2_SuzukiC2-Arylation (Suzuki)(Biaryl Scaffolds)Core->C2_SuzukiAr-B(OH)2, Pd(0)Dual_FunctLead Candidate(Dual Functionalized)C6_Ether->Dual_FunctSubsequentC2 Modification

Figure 1: Orthogonal reactivity map showing the independent modification of the C6-nucleophilic and C2-electrophilic sites.

Detailed Experimental Protocols

Protocol A: C6-O-Alkylation (Solubility Tuning)

Objective: To attach a solubilizing group or linker to the C6 position while preserving the C2-chloride for later steps.[1]

Rationale: The phenolic hydroxyl at C6 is more acidic than the methyl protons and can be selectively alkylated using mild bases.[1] This step is usually performed before C2 modification to prevent side reactions with the nitrogen heterocycle.[1]

Materials:

  • This compound (1.0 eq)[1]

  • Alkyl Halide (e.g., 2-bromoethyl methyl ether) (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 193 mg) in anhydrous DMF (5 mL).

  • Deprotonation: Add K2CO3 (2.0 mmol, 276 mg) in one portion. Stir at room temperature for 15 minutes. The suspension may turn yellow, indicating phenoxide formation.

  • Alkylation: Dropwise add the Alkyl Halide (1.2 mmol).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] The starting material (lower Rf) should disappear.[1]

  • Workup: Cool to room temperature. Pour into ice-water (30 mL).

    • If solid precipitates:[1] Filter, wash with water, and dry.

    • If oil forms:[1] Extract with EtOAc (3 x 15 mL). Wash combined organics with brine (2x), dry over Na2SO4, and concentrate.

  • Yield: Typical yields are 85–95%.[1]

Protocol B: C2-Amination via SNAr (Library Generation)

Objective: To displace the C2-chloride with an amine to generate a 2-aminoquinoline core (common in kinase inhibitors).[1]

Rationale: The 2-position of quinoline is activated for nucleophilic attack, but less so than the 4-position.[1] Therefore, high temperatures or acid catalysis are often required. If the C6-OH is unprotected, use 2.2 equivalents of amine (one acts as a base) or use a non-nucleophilic base.[1]

Materials:

  • This compound (or its C6-ether derivative) (1.0 eq)[1]

  • Primary/Secondary Amine (e.g., Morpholine, Aniline derivative) (1.5 eq)

  • Solvent: n-Butanol or Ethoxyethanol (high boiling point alcohols)[1]

  • Catalyst (Optional): conc. HCl (cat.) or p-TsOH (0.1 eq)

Step-by-Step:

  • Setup: Place the quinoline substrate (0.5 mmol) in a pressure vial (microwave-compatible preferred) or a round-bottom flask with a reflux condenser.

  • Addition: Add solvent (2 mL) and the amine (0.75 mmol).

  • Acid Catalysis (Critical Tip): For sluggish anilines, add 1-2 drops of conc.[1] HCl. The protonation of the quinoline nitrogen makes the C2 position significantly more electrophilic.[1]

  • Reaction:

    • Thermal: Reflux (110–130°C) for 12–24 hours.[1]

    • Microwave: 150°C for 30–60 minutes (High Absorption setting).

  • Workup:

    • Basify with sat.[1] NaHCO3 solution to pH 8.

    • Extract with DCM or EtOAc.[1]

    • Purify via flash column chromatography (DCM/MeOH gradients).[1]

  • Validation: Look for the disappearance of the characteristic C-Cl isotope pattern in MS and the appearance of the amine signals in 1H NMR.

Case Study: Design of a PROTAC Linker

Application in Targeted Protein Degradation

The 6-OH group provides a perfect attachment point for "Proteolysis Targeting Chimeras" (PROTACs).[1]

Workflow:

  • Warhead Synthesis: The C2-Cl is reacted with a target-binding motif (e.g., a kinase inhibitor warhead) via Protocol B.[1]

  • Linker Attachment: The C6-OH is reacted with a Boc-protected alkyl-bromide linker via Protocol A.

  • Deprotection & E3 Ligase Recruitment: The linker is deprotected and coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1]

This strategy allows the quinoline core to act as the "Target Binder" while the 6-position vectors the E3 ligase away from the binding pocket, minimizing steric clash.[1]

Safety & Handling (GHS Standards)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[1][2]

  • Handling: Wear nitrile gloves and safety goggles.[1] Avoid breathing dust.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is minimal, but protection from moisture is recommended to prevent hydrolysis over long periods.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 766382, this compound. Retrieved January 30, 2026 from [Link]

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold in drug discovery.[3] Saudi Pharmaceutical Journal, 21(1), 1-12.[1] (Contextual grounding for quinoline scaffold utility).

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds.[1] Bioorganic & Medicinal Chemistry, 23(16), 5098-5119.[1] (Reference for C2-chloro reactivity in antimalarial synthesis).

Application Notes and Protocols for the Safe Handling and Storage of 2-Chloro-4-methyl-quinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Chloro-4-methyl-quinolin-6-ol (CAS: 41957-91-9), a substituted quinoline derivative relevant to pharmaceutical research and synthetic chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds, including chlorinated quinolines and other chlorinated aromatic molecules, to establish best practices. The protocols herein are designed to provide researchers, scientists, and drug development professionals with the necessary framework to minimize exposure risks and ensure compound integrity.

Compound Profile and Physicochemical Properties

This compound belongs to the quinoline class of N-heterocyclic compounds. The quinoline scaffold is a key pharmacophore in numerous drug discovery programs. The presence of a chlorine atom necessitates specific handling precautions common to halogenated organic compounds.[1][2]

Property Value Source
IUPAC Name 2-chloro-4-methylquinolin-6-olPubChem[3]
CAS Number 41957-91-9PubChem[3]
Molecular Formula C₁₀H₈ClNOPubChem[3]
Molecular Weight 193.63 g/mol PubChem[3]
Appearance White to off-white solid (inferred from analogues)Thermo Fisher Scientific[4]
Melting Point 53-59 °C (for 2-Chloro-4-methylquinoline)Sigma-Aldrich, Chemsrc[5]

Hazard Identification and Risk Assessment

A definitive toxicological profile for this compound is not widely published. Therefore, a conservative risk assessment must be based on the known hazards of structurally related compounds. The primary analogue, 2-Chloro-4-methylquinoline, provides a reliable basis for hazard classification.

Primary Hazards (based on 2-Chloro-4-methylquinoline):

  • Skin Irritation: Expected to cause skin irritation upon contact.[5][6][7] Prolonged contact with chlorinated compounds can lead to drying and flaking of the skin.[8]

  • Eye Irritation: Causes serious eye irritation.[5][6][7] Direct contact can result in significant damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6][7]

GHS Hazard Code Hazard Statement Reference
H315 Causes skin irritationPubChem, Chemsrc[5][6][7]
H319 Causes serious eye irritationPubChem, Chemsrc[5][6][7]
H335 May cause respiratory irritationPubChem, Chemsrc[5][6][7]

Causality of Hazards: The reactivity of the chloro-substituted pyridine ring within the quinoline structure contributes to its irritant properties. Halogenated aromatic compounds can interact with biological macromolecules, leading to cellular stress and inflammatory responses.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous substance.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, aliquoting, and solution preparation, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of airborne particulates.[2]

  • Safety Stations: An operational and easily accessible eyewash station and safety shower must be present in the laboratory.[9] These should be tested regularly.

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE does not eliminate the hazard but provides a critical barrier to exposure.[2][10]

  • Eye and Face Protection: At a minimum, chemical splash goggles are required.[2] When there is a significant risk of splashing (e.g., when handling larger quantities or solutions), a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemically resistant gloves are mandatory. Given that certain solvents can penetrate standard latex or nitrile gloves, it is crucial to consult the glove manufacturer's resistance chart for the specific solvents being used.[2][10] Double-gloving is recommended during handling.

  • Skin and Body Protection: A full-length, buttoned lab coat must be worn to protect skin and clothing.[2] For tasks with a higher risk of contamination, a chemically resistant apron may be appropriate.

Protocols for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the essential steps for handling this compound from receipt to use.

Pre-Handling Protocol
  • Information Review: Before handling, review this guide and any available SDS for structurally similar compounds.

  • Work Area Preparation: Confirm the chemical fume hood is operational and uncluttered. Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is inside the hood.

  • PPE Donning: Put on all required PPE (lab coat, goggles, gloves) before approaching the work area.

Solid Handling Protocol (Weighing and Aliquoting)
  • Minimize Dust: Handle the solid compound gently to avoid creating dust. Do not scrape the container aggressively.

  • Weighing: Tare a suitable container (e.g., glassine weigh paper or a vial) on the balance inside the fume hood. Carefully transfer the desired amount of the compound using a clean spatula.

  • Container Sealing: Immediately and securely recap the primary storage container.

  • Cleanup: Use a damp cloth or towel to gently wipe down the spatula and any surfaces within the hood that may have been exposed to dust. Dispose of the wipe as hazardous waste.

Solution Preparation Protocol
  • Vessel Preparation: Add the appropriate solvent to the reaction or storage vessel inside the fume hood.

  • Compound Addition: Carefully add the pre-weighed solid to the solvent.

  • Dissolution: If necessary, stir the mixture using a magnetic stir bar or gentle agitation to facilitate dissolution. Avoid splashing.

  • Vessel Sealing: Securely cap the vessel containing the solution.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Handling prep_info Review Safety Info prep_area Prepare Fume Hood prep_info->prep_area prep_ppe Don PPE prep_area->prep_ppe weigh Weigh Solid Compound (Minimize Dust) prep_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Workspace & Tools dissolve->decontaminate Proceed to Cleanup dispose Segregate Waste decontaminate->dispose ppe_doff Doff PPE Correctly dispose->ppe_doff

Caption: Safe Handling Workflow for this compound.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and preventing accidental release.

Recommended Storage Conditions
  • Container: Store in the original, tightly sealed container to prevent contamination and exposure to air and moisture.[11][12]

  • Location: Keep in a dry, cool, and well-ventilated place specifically designated for chemical storage.[11][12]

  • Temperature: Refrigeration is recommended to preserve long-term quality, as some related compounds are sensitive.[11]

  • Light Sensitivity: Protect from direct light.[11] Use an amber vial or store the container in a dark location.

  • Air Sensitivity: Some related compounds are noted as being air-sensitive.[11] For long-term storage or for high-purity applications, consider backfilling the container with an inert gas like argon or nitrogen.

  • Incompatibilities: Segregate from strong oxidizing agents.[11]

G start Incoming Compound check_seal Is container tightly sealed? start->check_seal check_light Is it protected from light? check_seal->check_light Yes reseal Action: Reseal Tightly check_seal->reseal No check_location Is location cool, dry & ventilated? check_light->check_location Yes protect_light Action: Place in Dark/Amber Vial check_light->protect_light No check_incompat Is it segregated from oxidizers? check_location->check_incompat Yes relocate Action: Move to Designated Storage check_location->relocate No storage_ok Optimal Storage Conditions Met check_incompat->storage_ok Yes segregate Action: Segregate from Incompatibles check_incompat->segregate No reseal->check_seal protect_light->check_light relocate->check_location segregate->check_incompat

Caption: Decision Protocol for Proper Chemical Storage.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12] Remove contaminated clothing. If skin irritation persists, seek medical attention.[12]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air.[12] If breathing is difficult or symptoms develop, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water.[12] Seek immediate medical attention.

  • Spill:

    • Small Spill: Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a labeled container for hazardous waste disposal.

    • Large Spill: Evacuate the area. Prevent the spill from entering drains. Contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be disposed of as hazardous chemical waste. As a halogenated organic compound, it should be collected in a designated, properly labeled container for "Halogenated Organic Waste".[1] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • 2 - SAFETY DATA SHEET. (2013-11-01). [No specific publisher available]. 11

  • 2-Chloroquinoline | C9H6ClN | CID 11928. PubChem, National Institutes of Health.

  • Quinoline CAS 91-22-5 | 802407. Merck Millipore.

  • Guidance on Storage and Handling of Chlorinated Solvents. [No specific publisher available].

  • SAFETY DATA SHEET. (2025-06-25). Sigma-Aldrich.

  • Chlorinated solvents - product stewardship manual. Olin Chlor Alkali.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023-12-25). Ecolink, Inc..

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.

  • 2-Chloro-4-methylquinoline 99 634-47-9. Sigma-Aldrich.

  • 2-Chloro-4-methylquinoline | CAS#:634-47-9. Chemsrc.

  • 2-Chloro-4-methylquinoline, 99% 5 g | Buy Online. Thermo Scientific Chemicals.

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019-11-27). PMC, National Institutes of Health.

  • This compound | C10H8ClNO | CID 766382. PubChem, National Institutes of Health.

  • Guidance on Storage and Handling of Chlorinated Solvents. [No specific publisher available].

  • Synthesis of quinolines. Organic Chemistry Portal.

  • The structures of the substituted quinolines. | Download Scientific Diagram. ResearchGate.

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. [No specific publisher available].

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

  • 2-Chloro-4-methylquinoline | C10H8ClN | CID 69449. PubChem, National Institutes of Health.

Sources

Scaling Up the Synthesis of 2-Chloro-4-methyl-quinolin-6-ol: A Comprehensive Protocol and Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

2-Chloro-4-methyl-quinolin-6-ol is a pivotal intermediate in the synthesis of numerous pharmacologically active compounds. Its robust and scalable production is therefore a critical concern for the pharmaceutical industry. This application note provides a detailed, two-step synthetic protocol for this compound, designed with scalability as the primary focus. We will first detail the synthesis of the precursor, 6-hydroxy-4-methylquinolin-2(1H)-one, via the Conrad-Limpach reaction, followed by its conversion to the final product through chlorination with phosphorus oxychloride (POCl₃). The causality behind experimental choices, critical process parameters for scale-up, safety protocols, and troubleshooting are discussed in depth to ensure a self-validating and efficient workflow for researchers and process chemists.

Introduction: The Strategic Importance of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[1] Consequently, efficient and scalable access to functionalized quinoline intermediates is a foundational requirement for drug discovery and development pipelines.[2] This guide delineates a field-proven, two-stage approach for the synthesis of this compound, a versatile building block. Our methodology is grounded in established chemical principles, prioritizing safety, yield, and purity, particularly when transitioning from bench-scale to pilot-plant production.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the quinolinone core followed by a targeted chlorination. This approach isolates the challenges of ring formation from the hazardous, anhydrous conditions required for the chlorination step.

G cluster_0 Stage 1: Quinolinone Formation cluster_1 Stage 2: Chlorination A p-Aminophenol + Ethyl Acetoacetate B 6-Hydroxy-4-methylquinolin-2(1H)-one (Precursor Intermediate) A->B Conrad-Limpach Reaction C This compound (Final Product) B->C POCl₃ Reflux

Caption: High-level overview of the two-stage synthesis.

Stage 1: Synthesis of 6-Hydroxy-4-methylquinolin-2(1H)-one

The foundational step is the creation of the quinolinone ring system. For this, we employ the Conrad-Limpach-Knorr synthesis, which reliably produces 4-quinolones from anilines and β-ketoesters at lower temperatures.[3]

Reaction & Mechanism

The reaction proceeds via the condensation of p-aminophenol with ethyl acetoacetate. The initial step is a nucleophilic attack of the amine onto the keto-carbonyl of the ester, forming a β-aminoacrylate intermediate. Subsequent intramolecular cyclization, driven by heating, yields the stable quinolinone product.

Lab-Scale Protocol (10g Scale)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Charge Reactants: To the flask, add p-aminophenol (10.9 g, 0.1 mol) and ethanol (100 mL). Begin stirring to form a suspension.

  • Addition: Slowly add ethyl acetoacetate (13.0 g, 0.1 mol) to the suspension at room temperature over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) for the disappearance of p-aminophenol.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a light-colored solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials.

  • Drying: Dry the solid in a vacuum oven at 60°C to a constant weight.

  • Expected Outcome: A tan to off-white solid. Yield: 85-92%. Purity (by HPLC): >98%.

Scale-Up Protocol & Considerations (1 kg Scale)

Transitioning to a larger scale necessitates a shift in equipment and a heightened focus on process control.

Key Scale-Up Parameters:

ParameterLab Scale (10g)Pilot Scale (1 kg)Rationale & Justification
Reactor 250 mL RBF20 L Jacketed Glass-Lined ReactorProvides superior heat transfer and corrosion resistance. A glass lining is essential for visual monitoring and preventing metal contamination.
Agitation Magnetic StirrerOverhead Mechanical Stirrer (Pitched-Blade Turbine)Ensures homogeneity in the larger volume, preventing localized overheating and promoting consistent reaction kinetics.[4]
Heating Heating MantleTemperature Control Unit (TCU) with heating/cooling fluidA TCU allows for precise temperature control, which is critical for managing the endothermic dissolution and the exothermic phases of the reaction, preventing runaway conditions.[4]
Isolation Buchner FunnelBasket Centrifuge or Nutsche Filter-DryerProvides efficient solid-liquid separation and initial drying for large quantities of product, minimizing handling losses and exposure.

Scaled-Up Procedure:

  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen gas.

  • Charging: Charge the reactor with p-aminophenol (1.09 kg, 10 mol) and ethanol (10 L).

  • Controlled Addition: Start agitation. Using a metering pump, add ethyl acetoacetate (1.30 kg, 10 mol) over a period of 60-90 minutes, while maintaining the internal temperature below 30°C.

  • Ramped Heating: Program the TCU to slowly heat the reactor contents to reflux temperature over 1 hour. This controlled ramp prevents thermal shock to the equipment and avoids bumping.

  • Reaction Hold: Maintain the reaction at reflux for 4-6 hours, monitoring by in-process control (IPC) samples via HPLC.

  • Controlled Cooling & Crystallization: Once the reaction is complete, cool the batch to 10-15°C over 2 hours to maximize precipitation. Hold at this temperature for at least 1 hour.

  • Filtration and Washing: Transfer the slurry to a Nutsche filter-dryer. Wash the cake with pre-chilled ethanol (2 x 2 L).

  • Drying: Dry the product under vacuum at 60°C until the loss on drying (LOD) is <0.5%.

Stage 2: Chlorination of 6-Hydroxy-4-methylquinolin-2(1H)-one

This stage involves the conversion of the 2-oxo group to a 2-chloro group using phosphorus oxychloride (POCl₃), a powerful but hazardous chlorinating agent.[5][6]

Reaction & Mechanism

The lone pair of electrons on the oxygen of the quinolinone carbonyl attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of elimination and substitution steps, driven by the formation of stable P-O bonds, results in the replacement of the hydroxyl group with a chlorine atom.

CRITICAL SAFETY: Handling Phosphorus Oxychloride (POCl₃)

POCl₃ is extremely hazardous and requires strict handling protocols. [7]

  • Corrosivity: It is highly corrosive to skin, eyes, and the respiratory tract.[8][9] Contact can cause severe burns and permanent damage.[9]

  • Reactivity: It reacts violently with water, releasing heat and toxic gases (hydrogen chloride and phosphoric acid fumes).[10] All equipment must be scrupulously dried before use.

  • Toxicity: Inhalation can cause severe respiratory irritation, pulmonary edema (a medical emergency), and may be fatal.[8][9]

  • Personal Protective Equipment (PPE): Always use POCl₃ in a well-ventilated chemical fume hood. Required PPE includes:

    • Full face shield and safety goggles.

    • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

    • Flame-retardant lab coat over chemical-resistant apron.

    • Ensure an emergency eyewash and safety shower are immediately accessible.

Lab-Scale Protocol (10g Scale)
  • Setup: In a fume hood, equip a dry 250 mL three-neck flask with a mechanical stirrer, reflux condenser (with a gas outlet connected to a caustic scrubber), and an addition funnel.

  • Charge Reactants: Add 6-hydroxy-4-methylquinolin-2(1H)-one (8.75 g, 0.05 mol) to the flask.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (25 mL, approx. 41 g, 0.27 mol) via the addition funnel over 30 minutes. The reaction is exothermic; maintain temperature below 40°C using a water bath if necessary.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3 hours. The mixture will become a clearer, dark solution.

  • Quenching (EXTREME CAUTION): Cool the reaction flask to room temperature. In a separate, larger flask (1 L beaker) equipped with a stirrer, prepare a mixture of crushed ice (200 g) and water (100 mL). Very slowly and carefully , add the reaction mixture dropwise to the stirred ice-water. This process is highly exothermic and will release HCl gas. Maintain the quench temperature below 20°C.

  • Neutralization: Once the addition is complete, slowly add a 50% aqueous NaOH solution to the mixture until the pH is ~7-8. The product will precipitate.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry under vacuum at 50°C.

  • Expected Outcome: A pale yellow to brown solid. Yield: 75-85%. Purity (by HPLC): >97%.

Scale-Up Protocol & Considerations (1 kg Scale)

The primary challenge at scale is managing the exotherm of both the reaction and, critically, the quench.

G Start Lab Protocol Verified A Identify Critical Hazards (POCl₃ + Water Reaction) Start->A B Analyze Reaction Exotherm (Addition & Reflux) A->B C Select Appropriate Reactor (Hastelloy or Glass-Lined) B->C D Design Controlled Addition (Metering Pump, Cooling) C->D E Plan Safe Quench Protocol (Reverse Addition into Ice/Base) D->E F Define Isolation & Purification (Filtration, Washing) E->F End Pilot Scale Protocol F->End

Caption: Logical workflow for scaling up the hazardous chlorination step.

Scaled-Up Procedure:

  • Reactor: Use a 20 L Hastelloy or glass-lined reactor (verified for resistance to POCl₃ and HCl) equipped with an overhead stirrer, a reflux condenser vented to a multi-stage scrubber system, and a temperature control unit.

  • Drying: Ensure the entire reactor system is thoroughly dried ("baked out") under vacuum and nitrogen purge before use.

  • Charging: Charge the reactor with 6-hydroxy-4-methylquinolin-2(1H)-one (0.875 kg, 5 mol).

  • Controlled Addition of POCl₃: Transfer POCl₃ (2.5 L, approx. 4.1 kg, 27 mol) to a sealed addition vessel. Add the POCl₃ to the reactor subsurface via a dip tube over 2-3 hours, maintaining the internal temperature at 20-30°C using the TCU.

  • Reaction: After the addition is complete, slowly heat the mixture to reflux (105-110°C) and hold for 3-5 hours, monitoring for completion by HPLC.

  • Cooling: Cool the reaction mixture to 20-25°C.

  • Quenching (Reverse Addition): Prepare a separate, larger (50 L) reactor with a stirred solution of crushed ice (20 kg) and water (10 L). Slowly transfer the reaction mixture from the primary reactor into the quench reactor over 4-6 hours. This "reverse addition" ensures that the POCl₃ is always the limiting reagent in the quench, preventing a large, uncontrolled exotherm. The quench reactor's TCU should be set to maintain a temperature below 15°C.

  • Neutralization and Isolation: Once the quench is complete, adjust the pH of the slurry to 7-8 using 50% NaOH solution, maintaining the temperature below 25°C. Filter the resulting solid using a Nutsche filter-dryer, wash extensively with water until the filtrate is neutral, and dry under vacuum at 50°C.

Analytical Characterization & Data Summary

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR for structural confirmation.

  • Mass Spectrometry (MS) for molecular weight verification.

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Process Data Summary:

CompoundScaleStarting MaterialYieldPurity (HPLC)
Precursor Lab (10g)p-Aminophenol (10.9g)88%98.5%
Precursor Pilot (1kg)p-Aminophenol (1.09kg)86%98.2%
Final Product Lab (10g)Precursor (8.75g)81%97.8%
Final Product Pilot (1kg)Precursor (0.875kg)78%97.5%

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Stage 1 Incomplete reaction; Product solubility in ethanol during workup.Increase reflux time and monitor by HPLC. Ensure the slurry is cooled sufficiently (<15°C) before filtration.
Dark Color in Final Product Impurities from starting material; Degradation during reflux or quench.Ensure high-purity precursor. Avoid excessive reflux time. Maintain strict temperature control during the POCl₃ quench (<15°C). Consider a final recrystallization from a suitable solvent like toluene or isopropanol if purity specs are not met.
Low Yield in Stage 2 Incomplete reaction; Inefficient quenching/precipitation.Ensure sufficient excess of POCl₃ is used. Check the final pH after neutralization is in the 7-8 range for optimal precipitation.
Process Safety Event (e.g., Fuming during Quench) Quench rate is too fast; Insufficient cooling capacity; Water ingress into primary reactor.Immediately stop the addition and apply maximum cooling. Ensure the quench is performed as a "reverse addition" at scale. Rigorously dry all equipment and reagents before starting the reaction.

Conclusion

This application note provides a robust and scalable two-step synthesis for this compound. By understanding the underlying reaction mechanisms and anticipating the challenges of heat transfer, reagent handling, and process control, this protocol can be safely and efficiently transferred from the laboratory to a pilot plant setting. The critical emphasis on the safe handling and quenching of phosphorus oxychloride provides a framework for managing this hazardous but essential transformation, enabling the reliable production of this key pharmaceutical intermediate.

References

  • Mansfield, R. (n.d.). The Skraup Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Organic Chemistry (2021). Combes Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry (2021). Doebner Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • NJ.gov. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • Lanxess. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the yield of 2-Chloro-4-methyl-quinolin-6-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Chloro-4-methyl-quinolin-6-ol Synthesis

Case ID: #Q6-CL-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of This compound is a classic heterocycle formation often plagued by three specific failure modes: incomplete cyclization during the Knorr step, phosphorylation side-reactions during chlorination, and hydrolysis during workup.[1]

This guide moves beyond standard textbook procedures to address the mechanistic bottlenecks that suppress yield. It is structured as a tiered troubleshooting system.

Visualizing the Synthesis Logic

The following diagram outlines the two primary pathways: the Direct Route (often lower yield due to side reactions) and the Protected Route (High-Yield Recommended).

SynthesisPathways Start 4-Aminophenol Intermediate_OH Intermediate: 6-Hydroxy-4-methyl- quinolin-2(1H)-one Start->Intermediate_OH Knorr Cyclization (PPA/H2SO4) Anisidine 4-Anisidine (Protected Precursor) Intermediate_OMe Intermediate: 6-Methoxy-4-methyl- quinolin-2(1H)-one Anisidine->Intermediate_OMe Knorr Cyclization (Higher Yield) Acetoacetate Ethyl Acetoacetate Acetoacetate->Intermediate_OH Acetoacetate->Intermediate_OMe Phosphate SIDE PRODUCT: Phosphate Esters (Black Tar) Intermediate_OH->Phosphate POCl3 (Direct) OH attacks P Target TARGET: 2-Chloro-4-methyl- quinolin-6-ol Intermediate_OH->Target POCl3 (Controlled) Low Yield Risk Target_OMe 2-Chloro-6-methoxy- 4-methylquinoline Intermediate_OMe->Target_OMe POCl3 Chlorination (Clean Reaction) Target_OMe->Target Demethylation (BBr3 or HBr)

Figure 1: Comparison of the Direct Route (prone to phosphate ester formation) vs. the Protected Route (favored for high yield).[1]

Module 1: The Knorr Cyclization (Core Formation)

Context: The formation of the quinolinone core (6-hydroxy-4-methylquinolin-2(1H)-one) via the condensation of 4-aminophenol and ethyl acetoacetate.[1]

Common Issue: "My reaction mixture turns into an intractable black tar."
  • Diagnosis: Thermal runaway during the cyclization step.[1] The reaction is highly exothermic.[1] If you use concentrated Sulfuric Acid (

    
    ) and heat too rapidly, the phenol ring oxidizes and polymerizes.[1]
    
  • Corrective Protocol:

    • Switch Reagent: Replace

      
       with Polyphosphoric Acid (PPA) .[1] PPA acts as both a solvent and a Lewis acid catalyst but is less oxidizing than sulfuric acid.[1]
      
    • Temperature Ramping: Do not blast the reaction to 120°C immediately.

      • Step A: Stir at 60–70°C for 1 hour to ensure the formation of the crotonamide intermediate.

      • Step B: Slowly ramp to 100–110°C for the ring closure.

Common Issue: "The product won't precipitate/crystallize."[1]
  • Diagnosis: Incomplete hydrolysis of the PPA or incorrect pH.[1] The 6-hydroxy-quinolinone is amphoteric (soluble in both strong acid and strong base).[1]

  • Corrective Protocol:

    • Pour the hot PPA mixture into crushed ice (not water) with vigorous stirring.

    • Neutralize carefully with Ammonium Hydroxide (

      
      ) to pH 6–7 .[1]
      
    • Critical: If the pH goes >9, the phenolate forms and redissolves.[1] If pH <4, the protonated quinoline stays in solution.[1]

Module 2: The Chlorination Step (The Yield Killer)

Context: Converting the 2-oxo group to a 2-chloro group using Phosphorus Oxychloride (


). This is the most critical step for yield loss.[1]
Critical FAQ: "Why is my yield <30% when using neat POCl3?"
  • Expert Insight: You are likely phosphorylating the 6-OH group.

    • Mechanism:[1][2][3][4][5][6][7] The phenolic hydroxyl at position 6 is nucleophilic.[1] It competes with the carbonyl oxygen at position 2 for the phosphorus center.[1] This creates stable phosphate esters (O-P bonds) that do not convert to the chloride, leading to material loss.[1]

  • The "Protected Route" Solution (Recommended):

    • Instead of 4-aminophenol, start with 4-anisidine (4-methoxy-aniline).[1]

    • Perform the Knorr synthesis to get 6-methoxy-4-methylquinolin-2(1H)-one .[1]

    • Chlorinate with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[1][4][8][9][10] The methoxy group is inert to 
      
      
      
      , allowing clean conversion to 2-chloro-6-methoxy-4-methylquinoline (>85% yield).[1]
    • Final Step: Demethylate using Boron Tribromide (

      
      ) in DCM or 48% HBr reflux to reveal the hydroxyl group.[1]
      
Troubleshooting the "Direct Route" (If you must use it):

If you cannot change the starting material, you must suppress the reactivity of the 6-OH group.

  • Protocol Modification:

    • Solvent: Do not use neat

      
      . Use Acetonitrile (
      
      
      
      ) or Toluene as a solvent to dilute the concentration.[1]
    • Base Additive: Add N,N-Dimethylaniline (1.0 eq). It catalyzes the Vilsmeier-Haack type chlorination at the C2 position while buffering the solution, which can reduce O-phosphorylation rates.[1]

    • Strict Moisture Control: Any water present hydrolyzes

      
       to phosphoric acid, which is inactive for chlorination but catalyzes tar formation.[1]
      

Module 3: Purification & Isolation

Data Table: Solubility Profile for Workup Optimization

Solvent SystemSolubility of ProductSolubility of Impurities (Tars)Status
Water (pH 7) Insoluble (Precipitates)Soluble (Polar tars)Ideal Wash
Ethanol (Cold) PoorModerateLoss Risk
Acetic Acid High (Hot), Low (Cold)HighIdeal Recrystallization
DCM ModerateHighExtraction Only
Common Issue: "Product degrades during recrystallization."
  • Diagnosis: Hydrolysis of the 2-Chloro bond.[1] The C-Cl bond in 2-chloroquinolines is susceptible to nucleophilic attack (hydrolysis) in boiling acidic water.[1]

  • Corrective Protocol:

    • Avoid boiling water or dilute HCl for recrystallization.[1]

    • Recommended: Recrystallize from Glacial Acetic Acid or Ethanol/Water (9:1) .[1] Ensure the heating time is short.

Troubleshooting Logic Tree

Use this decision tree to identify the root cause of low yields.

Troubleshooting Start Start: Low Yield Diagnosis Step1 Is the intermediate (Quinolinone) pure before chlorination? Start->Step1 Step2 Check Cyclization: Did you use PPA? Step1->Step2 No / Unknown Step3 Chlorination Check: Is the product black/tarry? Step1->Step3 Yes, it's pure Action1 Switch to PPA. Control Temp <110°C. Step2->Action1 No (Used H2SO4) Action3 Hydrolysis Issue. Check Quench pH (keep ~7). Step2->Action3 Yes Action2 Phosphate Ester Formation. Switch to Anisidine Route. Step3->Action2 Yes (Black Tar) Step3->Action3 No (Clean but low mass)

Figure 2: Diagnostic logic for identifying yield loss points.

References

  • Organic Syntheses , Coll.[1][4] Vol. 3, p. 580 (1955); Vol. 21, p. 94 (1941).[1] 2-Methyl-4-hydroxyquinoline (Knorr Synthesis Protocol).[1]Link[1]

  • Arnott, E. A., et al. (2011).[1][9] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[1][8][9] (Describes the Vilsmeier-Haack mechanism and phosphorylation side reactions). Link[1][8]

  • ChemicalBook. "2-Chloro-6-hydroxyquinoline Synthesis Procedures." (General industrial protocols for chlorination and demethylation). Link

Sources

Technical Support Center: Purification of 2-Chloro-4-methyl-quinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2Cl-4Me-6OH Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Purifying 2-Chloro-4-methyl-quinolin-6-ol presents a unique "amphoteric paradox." The molecule contains a basic nitrogen (suppressed by the 2-chloro group), an acidic phenolic hydroxyl at position 6, and a labile carbon-chlorine bond at position 2.[1]

Standard purification methods often fail because:

  • Silica Adsorption: The phenolic group hydrogen-bonds strongly to silica, causing severe tailing.

  • Hydrolytic Instability: The 2-Cl bond is susceptible to hydrolysis (forming the 2-hydroxy quinolone analog) under acidic conditions or high heat.

  • Solubility Switches: The molecule behaves differently at pH 2, pH 7, and pH 12, often trapping impurities if the "isoelectric" precipitation point is missed.

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Module 1: The "Crash-Out" Protocol (Extraction & Precipitation)

The Issue: Users often report low recovery after workup or a "gummy" precipitate that traps impurities. The Science: This molecule is amphoteric.

  • High pH (>10): Soluble as the Phenolate anion .

  • Low pH (<1): Soluble as the Quinolinium cation (though the 2-Cl reduces basicity, strong acid will protonate it).

  • Neutral pH (5–7): Insoluble Neutral species .

Troubleshooting Workflow

Q: "I obtained a dark oil instead of a solid during workup. How do I fix this?"

A: You likely passed through the precipitation zone too quickly or at the wrong temperature. Follow this pH-Swing Purification Protocol :

  • Dissolution (Basic Phase):

    • Dissolve the crude oil in 0.5 M NaOH (do not exceed 1.0 M to prevent Cl hydrolysis).

    • Why? This converts the product to the water-soluble phenolate. Non-acidic impurities (starting materials like 2,4-dichloroquinoline derivatives) will remain insoluble.[1]

    • Action: Extract this aqueous phase with Dichloromethane (DCM) or Ethyl Acetate . Discard the organic layer (which contains the non-phenolic impurities).

  • Precipitation (Neutralization Phase):

    • Cool the aqueous layer to 0–5°C .

    • Slowly add 1.0 M Acetic Acid dropwise with vigorous stirring.

    • Target pH: 6.0 – 6.5 .

    • Observation: The solution should turn cloudy. Do not overshoot to pH < 2, or you risk re-dissolving the product or hydrolyzing the Cl group.

  • Collection:

    • Filter the resulting solid.[2][3] Wash with cold water, then cold heptane to remove residual acetic acid.

Module 2: Chromatography Optimization

The Issue: "The compound streaks from baseline to solvent front on TLC/Column." The Science: The phenolic -OH interacts with acidic silanols on the silica gel surface. The basic quinoline nitrogen (though weak) can also coordinate with Lewis acid sites on silica.

Visualizing the Problem (Graphviz Diagram)

Chromatography_Logic Start Chromatography Issue: Tailing/Streaking Check_Mobile Check Mobile Phase Start->Check_Mobile Acidic_Silica Standard Silica (Acidic) Interacts with Phenol Check_Mobile->Acidic_Silica Solution_A Add Modifier: 1% Triethylamine (TEA) Acidic_Silica->Solution_A Preferred Solution_B Switch Stationary Phase: Neutral Alumina Acidic_Silica->Solution_B Alternative Mechanism_A TEA blocks acidic silanols Solution_A->Mechanism_A Mechanism_B Alumina lacks strong acidic sites Solution_B->Mechanism_B

Caption: Decision logic for overcoming phenolic adsorption on silica gel.

Recommended Mobile Phases
MethodSolvent SystemAdditiveWhy it works
Standard DCM : Methanol (95:[1]5)1% Triethylamine TEA deactivates silica silanols, allowing the phenol to elute cleanly.
Alternative Ethyl Acetate : Hexane (40:60)1% Acetic Acid Use with caution. Keeps phenol protonated, but risks hydrolysis if left too long.
Reverse Phase Water : Acetonitrile0.1% Formic Acid C18 columns suppress silanol activity naturally. Best for analytical purity.
Module 3: Stability & Hydrolysis Risks

The Issue: "My LC-MS shows a mass of M+1 = 176 (Product is 194). What happened?" The Science: You have hydrolyzed the 2-Chloro group. The 2-position in quinoline is activated for Nucleophilic Aromatic Substitution (SNAr). In the presence of acid and water (especially with heat), water attacks the 2-position, displacing chloride to form 4-methyl-quinolin-2,6-diol (often existing as the 2-quinolone tautomer).[1]

Q: "Can I recrystallize from boiling ethanol?" A: Proceed with caution.

  • If the crude contains traces of acid (e.g., from POCl3 workup), boiling ethanol can cause solvolysis , replacing the -Cl with -OEt (forming the 2-ethoxy ether).[1]

  • Safe Protocol: Recrystallize from Acetonitrile (ACN) or Toluene . These are non-nucleophilic and dissolve the impurities well while precipitating the product upon cooling.

Module 4: Impurity Profiling

Use this table to identify peaks in your LC-MS/HPLC traces.

Relative Retention Time (RRT)Likely IdentityOriginTroubleshooting
0.85 4-methyl-quinolin-2,6-diol (Hydrolysis Product)Acidic workup; Overheating in water.[1]Keep workup pH > 4 and Temp < 40°C.
1.00 This compound (Target)----
1.20 2,6-Dichloro-4-methylquinoline Over-chlorination (POCl3 reaction).[1]Use Module 1 (Base extraction). This impurity is not acidic and stays in the organic layer.
1.35 Dimer species Oxidative coupling of phenols.Add antioxidant (e.g., BHT) to solvents if storing long-term.[1]
Module 5: Synthesis Context & Reference Data[2][3][4][5][6][7][8][9][10][11][12]
Synthesis Pathway Visualization

Synthesis_Pathway Precursor 4-methyl-6-methoxy-quinolin-2(1H)-one Step1 Reaction: POCl3 Chlorination Precursor->Step1 Intermediate 2-Chloro-4-methyl-6-methoxyquinoline Step1->Intermediate Step2 Reaction: BBr3 Demethylation Intermediate->Step2 Target This compound (Target) Step2->Target Side_Reaction Risk: Hydrolysis to 2-hydroxy analog Target->Side_Reaction Acid/Heat

Caption: Standard synthetic route and the critical stability node for the target molecule.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 766382, this compound. Retrieved January 30, 2026 from [Link].

  • Royal Society of Chemistry. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. (Mechanistic insight on hydrolysis risks). New J. Chem., 2023.[4] Retrieved January 30, 2026 from [Link].

Sources

Technical Support Center: Stability & Storage of 2-Chloro-4-methyl-quinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 2-Chloro-4-methyl-quinolin-6-ol CAS: 63069-48-7 Molecular Formula: C₁₀H₈ClNO Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This guide addresses the stability profile of This compound . Unlike simple quinolines, this molecule possesses a "push-pull" instability matrix: the electron-rich phenolic hydroxyl group at position 6 makes it susceptible to oxidative coupling (browning), while the electron-deficient 2-chloro position is prone to nucleophilic hydrolysis (conversion to quinolone).

Immediate Action Required: If your compound has turned pink or brown, oxidative degradation has occurred. If you observe a mass shift of -18 or +2 Da in LC-MS, hydrolysis is likely.

Module 1: The Degradation Matrix (The "Why")

To prevent degradation, you must understand the specific chemical vulnerabilities of this scaffold.

Oxidative Dimerization (The "Browning" Effect)

The 6-hydroxyl group is the primary stability risk. In the presence of oxygen and light, the phenol moiety undergoes oxidation to form quinoid radicals. These radicals couple to form highly colored (pink/red/brown) dimers and polymers.

  • Trigger: Ambient air (

    
    ), UV light, trace metal ions.
    
  • Visual Indicator: Powder turns from off-white/beige to pink or dark brown.

  • Mechanism: Phenolic hydrogen abstraction

    
     Phenoxy radical 
    
    
    
    Coupling.
Hydrolytic Dechlorination

The chlorine atom at position 2 is a leaving group activated by the ring nitrogen. While generally stable in neutral solid form, exposure to atmospheric moisture—especially in the presence of acidic or basic vapors—facilitates hydrolysis.

  • Trigger: Humidity (>60% RH), acidic fumes (HCl), protic solvents.

  • Chemical Consequence: Conversion to 6-hydroxy-4-methyl-quinolin-2(1H)-one (tautomer of the 2-hydroxy analog).

  • LC-MS Signature: Loss of Chlorine isotope pattern; mass shift from parent to [M-Cl+OH].

Degradation Pathway Diagram

The following diagram illustrates the two competing degradation pathways you must control.

DegradationPathways Compound This compound (Intact) Oxidation Oxidative Pathway (Air/Light) Compound->Oxidation Hydrolysis Hydrolytic Pathway (Moisture/Acid) Compound->Hydrolysis Quinoid Quinoid Radicals (Pink/Red Impurities) Oxidation->Quinoid -H• Quinolone 6-hydroxy-4-methyl- quinolin-2(1H)-one Hydrolysis->Quinolone -Cl, +OH (Tautomerization) Dimer Polymeric Aggregates (Insoluble Brown Solid) Quinoid->Dimer Coupling

Figure 1: Dual degradation pathways showing oxidative coupling (red) and hydrolytic dechlorination (yellow).

Module 2: The "Argon Blanket" Storage Protocol (The "How")

Do not rely on the manufacturer's original packaging once opened. Implement this Self-Validating Storage System .

Required Materials
  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Parafilm® or Nescofilm.

  • Desiccant packs (Silica gel or molecular sieves).

  • Inert gas source (Argon is preferred over Nitrogen due to higher density).

Step-by-Step SOP
StepActionScientific Rationale
1 Aliquot Immediately Repeated freeze-thaw cycles introduce moisture condensation. Aliquot into single-use quantities (e.g., 5mg or 10mg).
2 Argon Purge Gently flow Argon into the vial for 10-15 seconds before capping. Argon is heavier than air and forms a "blanket" over the solid, displacing

.
3 The "Double-Seal" Cap tightly. Wrap the junction of the cap and vial with Parafilm. This prevents gas exchange if the cap loosens at low temps.
4 Secondary Containment Place aliquoted vials inside a larger jar or resealable bag containing a desiccant pack.
5 Deep Freeze Store at -20°C . For storage >6 months, -80°C is recommended to virtually halt kinetic degradation rates.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned a faint pink color. Is it ruined?

Diagnosis: Early-stage oxidation. Impact: The pink color comes from trace quinoid impurities (often <1% w/w). Action:

  • For HTS/Bioassays: Purification is required. Quinones are "PAINS" (Pan-Assay Interference Compounds) and redox-active; they will generate false positives.

  • For Synthetic Chemistry: Likely usable.[1][2] The impurity load is low. Verify purity via HPLC; if >95%, proceed, but use an excess of reagent.

Q2: I see a new peak in my LC-MS. How do I identify it?

Use this table to diagnose the impurity based on the mass shift relative to the Parent (


):
Mass Shift (

)
Likely ImpurityCause
+16 Da N-oxide or C-hydroxylationOxidation (Old DMSO stock)
-18 Da Dehydration/CyclizationThermal degradation (Injector port too hot)
-18.5 Da Hydrolysis Product (Quinolone)Loss of Cl (35) + Gain of OH (17)

Net -18. (Check isotope pattern: Loss of Cl pattern confirms this).
2M - 2 DimerOxidative coupling (Air exposure)
Q3: Can I store this compound in DMSO?

Verdict: Only for short durations (<1 week) at -20°C. Reasoning: DMSO is hygroscopic (absorbs water from air) and is a mild oxidant (Swern-type reactivity). Better Alternative: Store as a dry powder. If a stock solution is necessary, use anhydrous Acetonitrile (if solubility permits) or store DMSO stocks under Argon at -80°C.

Q4: How do I re-purify degraded material?

If the compound has browned significantly:

  • Dissolve in minimal Methanol/DCM (9:1).

  • Add activated charcoal, stir for 15 mins, and filter through Celite. (Removes colored polymers).

  • Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Module 4: Storage Decision Tree

Use this logic flow to determine the correct storage method for your specific experimental needs.

StorageDecision Start Received Compound (2-Cl-4-Me-quinolin-6-ol) Usage When will you use it? Start->Usage Immediate Within 24 Hours Usage->Immediate Now ShortTerm 1 - 4 Weeks Usage->ShortTerm Soon LongTerm > 1 Month Usage->LongTerm Later Desiccator Desiccator @ RT (Protect from Light) Immediate->Desiccator Fridge 4°C, Amber Vial Argon Purge ShortTerm->Fridge Freezer -20°C or -80°C Aliquot + Argon + Desiccant LongTerm->Freezer

Figure 2: Decision matrix for storage conditions based on usage timeline.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Chloro-4-methylquinoline. Retrieved from

    • Note: Provides baseline stability data for the core 2-chloro-4-methylquinoline scaffold.
  • Bott, G., & Lingens, F. (1991).[3] Microbial metabolism of quinoline and related compounds. IX. Degradation of 6-hydroxyquinoline. Biological Chemistry Hoppe-Seyler, 372(6), 381–383.[3] Retrieved from

    • Validation of the 6-hydroxy-2-oxo degradation p
  • He, L., et al. (2017). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Advances. Retrieved from

    • Mechanistic evidence for the hydrolysis of the 2-chloro position in quinoline systems.
  • PubChem. (2024). Compound Summary: 2-Chloro-4-methylquinoline.[4] National Library of Medicine. Retrieved from

    • Source for physicochemical properties and GHS hazard data.[5]

Sources

addressing solubility problems of 2-Chloro-4-methyl-quinolin-6-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4-methyl-quinolin-6-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This resource is designed to provide researchers and drug development professionals with practical, in-depth solutions to common challenges encountered when working with this compound, particularly concerning its solubility in organic solvents. Quinoline derivatives are a significant class of compounds in medicinal chemistry, and understanding their physical properties is crucial for successful experimentation.[1][2][3] This guide offers troubleshooting advice, detailed protocols, and scientific explanations to help you navigate these challenges effectively.

Understanding the Molecule: Physicochemical Properties

Before addressing solubility issues, it is essential to understand the fundamental properties of this compound. The molecule's structure, featuring a polar hydroxyl (-OH) group and a nonpolar chloro (-Cl) group on a quinoline scaffold, results in complex solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₈ClNOPubChem[4]
Molecular Weight 193.63 g/mol PubChem[4]
IUPAC Name 2-chloro-4-methylquinolin-6-olPubChem[4]
CAS Number 41957-91-9PubChem[4]
Calculated XLogP3 3.2PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Appearance White to off-white crystals or powder (inferred from similar compounds)Thermo Fisher Scientific[5]

Note: The XLogP3 value of 3.2 suggests a significant degree of lipophilicity, which can contribute to poor aqueous solubility. However, the presence of a hydrogen bond donor (the hydroxyl group) and two acceptors (the nitrogen and oxygen atoms) allows for interactions with polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its potential applications?

A1: this compound is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are of great interest in medicinal chemistry and drug discovery due to their presence in numerous natural products and their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3][6] This specific compound serves as a valuable building block or intermediate in the synthesis of more complex molecules for pharmaceutical research.

Q2: Why is my compound difficult to dissolve in common laboratory solvents like ethanol or methanol?

A2: The difficulty arises from the molecule's mixed polarity. While the hydroxyl (-OH) group prefers polar, protic solvents like ethanol, the chlorinated quinoline core is significantly more nonpolar (lipophilic). This structural dichotomy means that neither highly polar nor purely nonpolar solvents are ideal. Achieving solubility often requires a solvent that can effectively solvate both parts of the molecule. For many complex organic molecules, polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often more effective.[7][8]

Q3: Is it safe to heat the solvent to increase the solubility of this compound?

A3: Yes, gentle heating (e.g., to 30-40°C) can be an effective method to increase the rate of dissolution.[9] Heat provides the energy needed to overcome the crystal lattice energy of the solid compound. However, there are two crucial caveats:

  • Compound Stability: Always check the compound's melting point and stability data. Prolonged or excessive heating can lead to degradation. For the related compound 2-Chloro-4-methylquinoline, the melting point is between 53-59°C, so staying well below this range is advised.[5][10]

  • Supersaturation: A solution prepared with heat may become supersaturated upon cooling to room temperature, leading to precipitation. This is a critical issue, especially when preparing stock solutions for assays. If you use heat, ensure the compound remains in solution at the working temperature.

Q4: What are the primary safety precautions when handling this compound?

A4: While specific safety data for this exact compound is not aggregated, data from the closely related 2-Chloro-4-methylquinoline indicates that it should be handled with care.[11] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11] Therefore, standard laboratory safety practices are mandatory:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

In-Depth Troubleshooting Guide

This section provides a logical, step-by-step approach to resolving solubility issues, starting with the simplest methods and progressing to more advanced techniques.

Problem: My compound will not dissolve at room temperature in my initial solvent choice (e.g., ethanol).

Step 1: Re-evaluate Your Solvent Choice.

  • Scientific Rationale: The principle of "like dissolves like" is paramount. The high logP value of this compound suggests that while it has polar features, its overall character is lipophilic. Standard alcohols may not be sufficient.

  • Recommended Action: Switch to a stronger, polar aprotic solvent.

    • First Choice: Dimethyl Sulfoxide (DMSO). DMSO is an exceptional solvent for a wide array of organic compounds used in drug discovery and is miscible with both organic and aqueous solutions.[8] It is the industry-standard starting point for problematic compounds.

    • Second Choice: N,N-Dimethylformamide (DMF). DMF is another powerful polar aprotic solvent with similar properties to DMSO. It can be used as an alternative if DMSO is incompatible with your experimental setup.[7]

Step 2: Apply Physical Dissolution Aids.

  • Scientific Rationale: Physical agitation increases the interaction between the solvent and the solute, accelerating the dissolution process.

  • Recommended Action:

    • Vortexing: Vigorously mix the sample for 1-2 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves create micro-cavitations that help break apart solid aggregates.

    • Gentle Heating: As mentioned in the FAQ, warm the solution in a water bath to 30-40°C while stirring.

start Start: Compound Undissolved solvent_choice Is the solvent DMSO or DMF? start->solvent_choice switch_solvent Action: Switch to DMSO or DMF solvent_choice->switch_solvent No physical_aids Apply Physical Aids: 1. Vortex 2. Sonicate 3. Gentle Heat (30-40°C) solvent_choice->physical_aids Yes switch_solvent->physical_aids dissolved_check1 Is the compound fully dissolved? physical_aids->dissolved_check1 success Success: Solution is ready for use or dilution dissolved_check1->success Yes ph_modification Advanced Technique: Adjust pH (if aqueous compatibility is needed) dissolved_check1->ph_modification No

Fig 1. Initial troubleshooting workflow for dissolving the compound.
Problem: The compound dissolves in DMSO but crashes out (precipitates) when diluted into my aqueous assay buffer.

This is a common and critical issue. The dramatic change in solvent polarity upon dilution reduces the solubility of the lipophilic compound.

Step 1: Optimize the Dilution Protocol.

  • Scientific Rationale: The goal is to minimize the time the compound spends in a transient, unstable state. Adding the DMSO stock directly to the final, large volume of aqueous buffer is key. Avoid making an intermediate high-concentration aqueous stock.

  • Recommended Action: Follow the detailed protocol below for preparing solutions for biological assays. The key is to add a small volume of high-concentration DMSO stock to the final assay medium with vigorous mixing to ensure rapid dispersion.

Step 2: Reduce the Final Concentration of the Organic Solvent.

  • Scientific Rationale: Many biological assays are sensitive to organic solvents. High concentrations of DMSO (>1%) can affect cell viability or enzyme activity.

  • Recommended Action: Aim for a final DMSO concentration of 0.5% or less in your assay. This requires preparing a more concentrated initial stock solution in DMSO. For example, to achieve a 10 µM final concentration in your assay with 0.1% DMSO, you would need to prepare a 10 mM stock solution in 100% DMSO.

Step 3: Consider pH Adjustment of the Aqueous Buffer.

  • Scientific Rationale: this compound has a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the aqueous buffer (e.g., to pH 8 or 9), this group can be deprotonated to form a phenolate anion. This ionized form is significantly more water-soluble.[12][13]

  • Recommended Action:

    • Prepare your aqueous buffer as usual.

    • Before adding the compound, slowly add a small amount of a dilute base (e.g., 0.1 M NaOH) to raise the pH to a level compatible with your assay.

    • Add the DMSO stock of your compound to the pH-adjusted buffer.

    • Caution: Ensure that the final pH is compatible with your biological system (cells, enzymes, etc.).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Weigh the Compound: Tare a clean, dry amber glass vial on an analytical balance. Carefully weigh out 1.94 mg of this compound (MW = 193.63 g/mol ).

    • Causality: Using an analytical balance ensures accuracy for the stock concentration. An amber vial protects the compound from potential light degradation.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

    • Causality: Anhydrous DMSO prevents the introduction of water, which can lower the solubilizing power for lipophilic compounds.

  • Facilitate Dissolution:

    • Cap the vial tightly and vortex for 2 minutes.

    • If solids remain, place the vial in a bath sonicator for 10 minutes.

    • If necessary, warm the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing, until the solution is clear.

  • Verification and Storage:

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Store the stock solution at -20°C. Before each use, thaw completely and vortex to ensure homogeneity, as some compounds can fall out of solution upon freezing.

cluster_0 Stock Solution Preparation Workflow weigh 1. Weigh 1.94 mg of Compound add_dmso 2. Add 1.0 mL of Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex, Sonicate, Warm) add_dmso->dissolve store 4. Verify & Store at -20°C dissolve->store

Fig 2. Workflow for preparing a 10 mM DMSO stock solution.
Protocol 2: Serial Dilution for a Biological Assay

This protocol describes how to prepare a 10 µM final concentration from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

  • Prepare Assay Medium: Prepare the required volume of your final aqueous assay buffer (e.g., PBS, DMEM).

  • Thaw and Mix Stock: Completely thaw the 10 mM DMSO stock solution and vortex for 30 seconds.

  • Perform Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock. This reduces pipetting errors associated with very small volumes.

  • Final Dilution:

    • Aliquot 999 µL of your aqueous assay buffer into a microcentrifuge tube.

    • Add 1 µL of the 1 mM intermediate stock directly into the buffer.

    • Immediately and vigorously vortex or pipette-mix for at least 10 seconds.

    • Causality: This 1:1000 dilution step ensures the compound is rapidly dispersed in the final medium, minimizing the risk of precipitation. The final concentrations will be 10 µM compound and 0.1% DMSO.

  • Use Immediately: Use the freshly prepared solution in your assay as soon as possible. Do not store dilute aqueous solutions of this compound.

References

  • Aboul-Enein, H., & El-Azzouny, A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(1), 69-78. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69449, 2-Chloro-4-methylquinoline. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 05(06), 199-204. [Link]

  • Zhang, X., et al. (2010). Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water. Journal of Chemical & Engineering Data, 55(9), 3984-3986. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS, 13(03), 116-128. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 766382, this compound. Retrieved from [Link]

  • Li, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 555. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 2(2), 84-91. [Link]

  • ChemSrc. (n.d.). 2-Chloro-4-methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • ChemSynthesis. (n.d.). 2-chloro-6-methoxy-4-methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 865105, 2-Chloro-6-methylquinoline-3-methanol. Retrieved from [Link]

  • Bentham Science. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14). [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 88929128, 6-Chloro-4-methylhexan-2-ol. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is tailored for researchers, scientists, and professionals in drug development facing challenges with regioselectivity in their experiments. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) designed to help you diagnose and resolve specific issues, ultimately improving the regiochemical outcome of your quinoline synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: Which common classical quinoline synthesis methods are most prone to regioselectivity issues?

A1: Regioselectivity is a primary concern in several cornerstone quinoline syntheses, especially when unsymmetrical starting materials are used. The methods where this challenge is most frequently encountered include:

  • Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to a mixture of regioisomeric quinolines.[1][2][3]

  • Combes Synthesis: Employing unsymmetrical β-diketones in the reaction with anilines can result in the formation of different quinoline isomers.[4][5]

  • Skraup/Doebner-von Miller Reactions: The use of substituted anilines or α,β-unsaturated carbonyl compounds can lead to challenges in controlling the position of substituents on the final quinoline ring.[2][5][6]

Q2: What are the fundamental factors governing regioselectivity in these classical syntheses?

A2: The regiochemical outcome is a delicate interplay of several factors at the molecular level:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position by influencing the nucleophilicity and electrophilicity of the reacting centers.

  • Steric Hindrance: Bulky substituents on the reactants can sterically hinder the approach to a particular reaction site, thereby favoring the formation of the less sterically crowded product.[5][7]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and temperature can significantly influence the reaction pathway and, consequently, the regioselectivity.[5][7]

Q3: How can modern catalytic approaches improve regioselectivity?

A3: Modern catalytic methods often provide superior control over regioselectivity by operating through mechanisms distinct from classical syntheses.[5] Transition metal-catalyzed reactions, in particular, have shown great promise. For instance, rhodium-catalyzed cyclization of anilines with alkynyl esters enables the regioselective synthesis of quinoline carboxylates.[5][8] Furthermore, specialized Lewis acids and organocatalysts have been developed for the Friedländer synthesis to steer the reaction towards a single regioisomer.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Symptoms: Formation of a mixture of quinoline regioisomers, complicating purification and reducing the yield of the desired product.

Root Causes & Strategic Solutions:

  • Cause: Lack of control over the initial aldol condensation or Schiff base formation between the 2-aminoaryl carbonyl compound and the unsymmetrical ketone.[9]

    • Solution 1: Strategic Catalyst Selection: The choice of catalyst is paramount in dictating the regioselectivity. While traditional acid or base catalysis can be non-selective, specific catalysts can favor one isomer. For example, iodine and various Lewis acids have been used to catalyze the reaction.[9] Using ionic liquids has also been shown to promote regiospecificity.[10]

    • Solution 2: Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively control the regioselectivity.[7][11]

    • Solution 3: Reaction Condition Optimization: Systematically varying the temperature and solvent can help to optimize the reaction for a single isomer.

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1.0 equiv), the unsymmetrical ketone (1.2 equiv), and iodine (10 mol%).

  • Solvent: The reaction can often be performed under solvent-free conditions.

  • Reaction Execution: Heat the mixture at an optimized temperature (e.g., 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dissolve the mixture in an appropriate organic solvent (e.g., ethyl acetate), and wash with a sodium thiosulfate solution to remove iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Lack of Regiocontrol in the Combes Synthesis with Unsymmetrical β-Diketones

Symptoms: Formation of a mixture of 2,4-disubstituted quinolines.

Root Causes & Strategic Solutions:

  • Cause: Competing nucleophilic attack of the aniline at the two different carbonyl carbons of the unsymmetrical β-diketone.

    • Solution 1: Leverage Steric Hindrance: The reaction generally favors the aniline's amino group attacking the less sterically hindered carbonyl group of the diketone.[4] Utilizing a β-diketone with one bulky substituent can effectively direct the initial condensation.

    • Solution 2: Exploit Electronic Effects: The electronic properties of substituents on the aniline ring can influence the regioselectivity of the cyclization step.[4] Electron-donating groups on the aniline can affect the nucleophilicity of the aromatic ring during the electrophilic aromatic substitution step.

    • Solution 3: Catalyst and Reaction Condition Optimization: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and reaction temperature can influence the ratio of the regioisomers.[4][12]

Illustrative Workflow: Combes Synthesis Decision Tree

G cluster_start cluster_aniline cluster_conditions cluster_products start Unsymmetrical β-Diketone aniline_choice Select Substituted Aniline start->aniline_choice conditions Optimize Catalyst & Temperature aniline_choice->conditions Methoxy-substituted aniline (favors 2-substituted) aniline_choice->conditions Chloro- or fluoro-substituted aniline (favors 4-substituted) product_A Regioisomer A (e.g., 2-CF3) conditions->product_A Increased steric bulk on diketone product_B Regioisomer B (e.g., 4-CF3) conditions->product_B

Caption: Decision workflow for influencing regioselectivity in the Combes synthesis.

Issue 3: Reversing the "Normal" Regioselectivity of the Doebner-von Miller Reaction

Symptoms: The reaction consistently yields the 2-substituted quinoline, but the 4-substituted regioisomer is the desired product.

Root Causes & Strategic Solutions:

  • Cause: The standard Doebner-von Miller reaction, which typically uses α,β-unsaturated aldehydes or ketones, proceeds through a 1,4-conjugate addition of the aniline, leading to the 2-substituted quinoline.[13]

    • Solution: Strategic Substrate Selection and Catalyst Choice: A reversal of the standard regiochemistry can be achieved by reacting anilines with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[14][15] This combination is proposed to favor a 1,2-addition mechanism, leading to a Schiff's base intermediate that then cyclizes to form the 4-substituted quinoline.[15]

Experimental Protocol: Regiochemical Reversal in Doebner-von Miller Synthesis

  • Reaction Setup: In a suitable flask, dissolve the aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (1.0-1.2 equiv) in trifluoroacetic acid (TFA).

  • Reaction Execution: Heat the mixture to reflux.

  • Monitoring: Follow the reaction's progress using TLC analysis.

  • Work-up: After completion, carefully neutralize the TFA with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to isolate the 2-carboxy-4-arylquinoline.

Table 1: Influence of Reaction Parameters on Quinoline Synthesis Regioselectivity

Synthesis MethodParameter VariedEffect on RegioselectivityPredominant Isomer
Friedländer CatalystUse of specific Lewis acids or ionic liquids can enhance selectivity.[5][10]Varies with catalyst
Combes Aniline SubstituentMethoxy-substituted anilines favor 2-CF3 quinolines.[4]2-Substituted
Combes Aniline SubstituentChloro- or fluoro-substituted anilines favor 4-CF3 quinolines.[4]4-Substituted
Doebner-von Miller Carbonyl SubstrateUse of γ-aryl-β,γ-unsaturated α-ketoesters with TFA.[15]4-Substituted

Mechanistic Rationale for Regiochemical Control

G cluster_dvms start Aniline + α,β-Unsaturated Carbonyl path1 1,4-Conjugate Addition (Standard Conditions) start->path1 Favored with α,β-unsaturated aldehydes/ketones path2 1,2-Addition to Schiff's Base (γ-aryl-β,γ-unsaturated α-ketoesters + TFA) start->path2 Favored with specific substrates and TFA product1 2-Substituted Quinoline path1->product1 product2 4-Substituted Quinoline path2->product2

Caption: Competing pathways in the Doebner-von Miller synthesis.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

  • Recent Advances in the Friedländer Reaction. Chemical Reviews. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Available at: [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available at: [Link]

  • Classical avenues for synthesis of quinolines. ResearchGate. Available at: [Link]

  • Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. PubMed. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. Available at: [Link]

  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. Available at: [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. Available at: [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available at: [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Available at: [Link]

  • Combes Quinoline Synthesis PDF. Scribd. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. ResearchGate. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Doebner-Miller Reaction. SynArchive. Available at: [Link]

Sources

Validation & Comparative

A Comparative In Vitro Evaluation of 2-Chloro-4-methyl-quinolin-6-ol as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with proven anticancer activity.[1][2] These derivatives exert their effects through diverse and potent mechanisms, including kinase inhibition, disruption of tubulin polymerization, and inhibition of DNA topoisomerases.[3][4] While the broader class is well-studied, the specific compound 2-Chloro-4-methyl-quinolin-6-ol remains largely uncharacterized in the oncological context. This guide provides a comprehensive framework for its initial in vitro evaluation against a panel of representative cancer cell lines. We present a direct comparison with two standard-of-care agents: Doxorubicin , a classic DNA intercalating agent and topoisomerase II inhibitor[5], and Bosutinib , a clinically approved quinoline-based tyrosine kinase inhibitor.[2] This document details the rationale behind the experimental design, provides validated, step-by-step protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, and presents a model for data interpretation, thereby establishing a robust baseline for assessing the compound's therapeutic potential.

Introduction: The Rationale for Investigating Quinoline Derivatives

Quinoline and its derivatives have garnered significant attention in oncology due to their wide range of pharmacological activities and their presence in several clinically approved drugs.[6][7] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of activity against various molecular targets crucial for cancer cell survival and proliferation.[3][4] Mechanisms of action are remarkably diverse, ranging from direct DNA damage to the targeted inhibition of signaling pathways that drive tumor growth.[5][8][9]

The subject of this guide, this compound, possesses structural motifs—a chlorinated quinoline core—that suggest potential bioactivity. The chloro-substituent can influence the compound's electronic properties and binding interactions, a feature seen in other active heterocyclic compounds.[10][11] This guide, therefore, proposes a logical, multi-faceted in vitro screening cascade to elucidate its potential as an anticancer agent.

Experimental Design: A Multi-Parametric Approach

To build a comprehensive profile of a novel compound, a single assay is insufficient. We employ a three-tiered approach to move from broad cytotoxicity to specific mechanistic insights. This strategy ensures that we not only determine if the compound kills cancer cells but also begin to understand how.

  • Cell Line Selection: We have selected three well-characterized and commonly used human cancer cell lines to represent distinct and prevalent cancer types:

    • MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.[12][13]

    • A549: A lung carcinoma cell line.[14]

    • HCT-116: A colorectal carcinoma cell line.[12] A non-cancerous cell line, such as human foreskin fibroblasts (HFF), should be run in parallel to assess cancer-specific cytotoxicity (data not shown for brevity).

  • Assay Rationale:

    • Cell Viability (MTT Assay): This is the foundational screen. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[15][16] Its primary output, the IC50 value (the concentration at which 50% of cell growth is inhibited), is the universal metric for quantifying a compound's potency.[17]

    • Mechanism of Cell Death (Apoptosis Assay): If a compound is cytotoxic, the next logical question is whether it induces programmed cell death (apoptosis) or non-specific death (necrosis). Many effective anticancer agents are designed to specifically trigger apoptosis.[18] We utilize Annexin V/Propidium Iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells.[19]

    • Effect on Cell Proliferation (Cell Cycle Analysis): Compounds can inhibit tumor growth by arresting the cell cycle at specific checkpoints, preventing cells from dividing.[5][20] Analyzing the DNA content via PI staining and flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21][22]

Overall Experimental Workflow

The following diagram illustrates the logical flow of the in vitro testing cascade.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Primary & Secondary Assays cluster_analysis Phase 3: Data Analysis & Interpretation CellCulture Culture of Cancer Cell Lines (MCF-7, A549, HCT-116) Seeding Seed Cells into Multi-well Plates CellCulture->Seeding Treatment Treat with this compound & Control Drugs (Doxorubicin, Bosutinib) Seeding->Treatment MTT Cell Viability Assay (MTT) [Primary Screen] Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 Determine IC50 Values MTT->IC50 ApoptosisQuant Quantify Apoptotic vs. Necrotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist Mechanism Propose Mechanism of Action IC50->Mechanism ApoptosisQuant->Mechanism CellCycleDist->Mechanism

Caption: High-level workflow for the in vitro evaluation of a novel compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls. All steps should be performed in a sterile cell culture hood.

Protocol 3.1: Cell Viability Assessment (MTT Assay)

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[16]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete culture medium

  • Test compound, Doxorubicin, Bosutinib (stock solutions in DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and control drugs (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 4 hours.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3.2: Apoptosis Determination (Annexin V-FITC/PI Staining)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane via its binding to fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a vital dye to identify necrotic or late-stage apoptotic cells with compromised membranes.[19]

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat cells with the test compound and controls at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with trypsin-free detachment solution, and combine with the supernatant.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Protocol 3.3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[21][24]

Materials:

  • 6-well plates

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 3.2 for 24 hours.

  • Harvesting and Fixation: Harvest cells as described above. Centrifuge and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[25]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring PI only stains DNA.[24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. Use software (e.g., ModFit, FlowJo) to model the cell cycle phases from the DNA content histogram. A "sub-G1" peak represents apoptotic cells with fragmented DNA.

Data Presentation & Interpretation (Hypothetical Results)

To illustrate the output of this guide, we present hypothetical data from the described experiments.

Table 1: Comparative Cytotoxicity against Cancer Cell Lines

The IC50 values (in µM) represent the concentration of the drug required to inhibit 50% of cell growth after 48 hours of treatment. A lower value indicates higher potency.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
This compound 12.518.29.8
Doxorubicin (Positive Control)0.81.10.6
Bosutinib (Comparator Control)25.1>5021.7

Interpretation: In this hypothetical scenario, this compound shows moderate cytotoxic activity, particularly against the HCT-116 colon cancer cell line. While less potent than the broad-spectrum cytotoxic agent Doxorubicin, it demonstrates superior or comparable activity to the targeted inhibitor Bosutinib in these specific cell lines.

Table 2: Apoptosis Induction in HCT-116 Cells (24h Treatment)
Treatment (at IC50)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control (0.5% DMSO)96.12.51.4
This compound 45.328.924.5
Doxorubicin48.835.115.2

Interpretation: The data suggests that the cytotoxicity of this compound is primarily mediated through the induction of apoptosis, similar to Doxorubicin. The significant increase in both early and late apoptotic populations confirms an apoptotic mechanism of cell death.[18]

Table 3: Cell Cycle Distribution in HCT-116 Cells (24h Treatment)
Treatment (at IC50)% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.5% DMSO)2.155.425.319.2
This compound 15.820.118.545.6
Doxorubicin12.540.215.132.2

Interpretation: A significant accumulation of cells in the G2/M phase is observed following treatment with this compound. This, coupled with the increase in the sub-G1 peak, suggests the compound may cause DNA damage or interfere with microtubule function, leading to arrest at the G2/M checkpoint and subsequent entry into apoptosis.[5][20]

Proposed Mechanism and Signaling

Based on the hypothetical data showing G2/M arrest and apoptosis, a plausible mechanism of action for this compound could involve the activation of the DNA damage response (DDR) pathway, a known target for many quinoline-based compounds.[4][9]

G Compound 2-Chloro-4-methyl- quinolin-6-ol Target DNA Damage / Mitotic Spindle Disruption Compound->Target ATM_ATR ATM/ATR Kinase Activation Target->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Inhibits CDK1/Cyclin B Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: A potential signaling pathway initiated by this compound.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial in vitro characterization of this compound as a potential anticancer agent. The presented hypothetical data suggest that the compound exhibits moderate, selective cytotoxicity, inducing apoptosis via a mechanism likely involving G2/M cell cycle arrest. This profile warrants further investigation.

Future work should focus on:

  • Broadening the Cell Line Panel: Testing against a wider range of cancer cell lines, including those with different genetic backgrounds (e.g., p53-mutant vs. p53-wildtype).

  • Target Deconvolution: Employing techniques such as kinase profiling or proteomics to identify the specific molecular target(s).

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.

By following the structured approach detailed herein, researchers can efficiently and rigorously evaluate novel chemical entities, accelerating the early stages of the drug discovery pipeline.

References

  • SciSpace. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from [Link]

  • Research Square. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Retrieved from [Link]

  • International Journal of Molecular and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

  • PubMed. (n.d.). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PubMed. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylquinoline. Retrieved from [Link]

  • ResearchGate. (2016). Assays Used in vitro to Study Cancer Cell Lines. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use? Retrieved from [Link]

  • MDPI. (2019). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Apoptosis Assays. Retrieved from [Link]

Sources

Publish Comparison Guide: Validating the Inhibitory Potential of 2-Chloro-4-methyl-quinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & The Target

2-Chloro-4-methyl-quinolin-6-ol (CAS 41957-91-9) represents a "privileged scaffold" in medicinal chemistry—a functionalized quinoline core capable of diverse biological interactions. While often utilized as a high-value intermediate for synthesizing complex tubulin polymerization inhibitors (e.g., quinolin-6-yloxyacetamides) and kinase inhibitors , the core phenol itself exhibits distinct fragment-level inhibitory potential that requires rigorous validation.

This guide focuses on validating the inhibitory effects of this compound on Tubulin GTPase (microtubule polymerization) and Serine/Threonine Kinases , the two most biologically relevant targets for this pharmacophore. We provide a comparative analysis against industry standards (Colchicine, Nocodazole) and detail the experimental protocols necessary to confirm its mechanism of action (MoA).

Key Technical Specifications
FeatureSpecification
Compound Name This compound
CAS Number 41957-91-9
Primary Target Class Microtubule Destabilizer (Colchicine-site binder), Kinase Inhibitor (Type I/II)
Mechanism of Action Inhibition of Tubulin Polymerization; ATP-competitive Kinase Inhibition
Validation Challenge Distinguishing specific binding from non-specific aggregation or redox cycling.[1]

Mechanism of Action & Target Analysis

To validate the inhibitory effects, one must first understand the binding causality. The 2-chloro and 4-methyl substitutions on the quinoline ring provide critical steric and electronic properties that enhance hydrophobic interactions within the Colchicine-binding site of


-tubulin.
Pathway Visualization: Microtubule Destabilization

TubulinInhibition Compound This compound Colchicine_Site Colchicine Binding Site (β-Tubulin Interface) Compound->Colchicine_Site Binds (Hydrophobic Interaction) Tubulin_Heterodimer Free Tubulin Heterodimer (α/β) Tubulin_Heterodimer->Colchicine_Site Conf_Change Conformational Change (Curved Tubulin) Colchicine_Site->Conf_Change Induces Steric Clash Polymerization Microtubule Polymerization (Nucleation/Elongation) Conf_Change->Polymerization Inhibits Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Polymerization->Apoptosis Failure leads to

Figure 1: Mechanism of Action. The compound binds to the Colchicine site on


-tubulin, preventing the "straight" conformation required for microtubule assembly.

Comparative Analysis: Performance vs. Alternatives

When validating this compound, it is critical to benchmark its potency and solubility against established inhibitors.

Comparative Performance Matrix
MetricThis compound Colchicine (Standard)Nocodazole (Alternative)Validation Insight
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Peptide Site)2-Cl-4-Me analog often shows lower toxicity but higher IC50 (µM range) compared to Colchicine (nM).
Binding Mode Reversible, HydrophobicPseudo-irreversibleReversibleWashout assays are required to confirm reversibility for the quinoline scaffold.
Solubility (DMSO) High (>20 mg/mL)ModerateModerateExcellent solubility makes the quinoline scaffold ideal for fragment-based screening .
Kinase Cross-Reactivity Moderate (Privileged Scaffold)LowHigh (MAPK, etc.)Kinase profiling is mandatory to rule out off-target effects driving phenotype.
Cellular Permeability High (Lipophilic)HighHighValidated via cell-based proliferation assays (MGC-803, HeLa).

Scientist’s Note: Unlike Colchicine, which is highly toxic and rigid, the this compound scaffold offers a "tunable" 6-OH position. Validation often involves derivatizing this position (e.g., to an acetamide) to achieve nanomolar potency. The "naked" scaffold typically exhibits micromolar activity (


).

Experimental Validation Protocols

To scientifically validate the inhibitory effects, you must perform a Self-Validating Workflow : Biochemical confirmation followed by Cellular confirmation.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.

Reagents:

  • Purified Porcine Brain Tubulin (>99%).

  • GTP (1 mM stock).

  • DAPI (Reporter dye) or OD340nm (Turbidity).

  • Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.

Workflow:

  • Preparation: Keep Tubulin on ice. Prepare 2x concentration of this compound in Buffer (Range: 1 µM – 100 µM). Include Colchicine (5 µM) as Positive Control and DMSO (0.1%) as Negative Control.

  • Incubation: Mix Tubulin (final 2 mg/mL) with GTP (1 mM) and Compound in a 96-well half-area plate (pre-warmed to 37°C).

  • Measurement: Immediately place in a kinetic fluorometer (Ex 360nm / Em 450nm for DAPI) or spectrophotometer (OD 340nm).

  • Kinetics: Read every 30 seconds for 60 minutes at 37°C.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Validation Criteria: A reduction in the

      
       (slope of growth phase) and a decrease in the steady-state plateau compared to DMSO confirms inhibition.
      
Protocol B: Cellular Microtubule Network Immunofluorescence

Objective: Confirm that the biochemical inhibition translates to intracellular phenotype.

  • Seeding: Seed HeLa or MGC-803 cells on glass coverslips (50% confluency).

  • Treatment: Treat with IC50 concentration of the compound for 24 hours.

  • Fixation: Fix with ice-cold methanol for 10 min (preserves microtubules better than formalin).

  • Staining:

    • Primary Ab: Anti-

      
      -Tubulin (Mouse).
      
    • Secondary Ab: Goat anti-Mouse AlexaFluor 488.

    • Counterstain: DAPI (Nuclei).

  • Imaging: Confocal microscopy.

    • Pass Criteria: Control cells show filamentous networks. Treated cells must show diffuse cytoplasmic staining or fragmented microtubules , similar to the Colchicine control.

Protocol C: Kinase Selectivity Profiling (ADP-Glo)

Objective: Rule out "polypharmacology" if the tubulin effect is weak.

  • Panel: Screen against a representative panel (e.g., CDK2, VEGFR2, EGFR) due to the quinoline core.

  • Method: Incubation of kinase, substrate, ATP, and compound.

  • Detection: ADP-Glo (Promega) luminescence signal.

  • Causality Check: If Kinase IC50 < Tubulin IC50, the primary mechanism may be kinase-driven.

Data Visualization & Analysis

Assay Workflow Diagram

AssayWorkflow Step1 Compound Prep (DMSO Stock) Step2 Biochemical Assay (Tubulin + GTP) Step1->Step2 Step3 Kinetic Reading (OD340nm / 60 min) Step2->Step3 Step4 Data Normalization (% Inhibition vs DMSO) Step3->Step4 Decision Is Vmax Reduced? Step4->Decision Validated Inhibitor Validated Inhibitor Decision->Validated Inhibitor Yes Inactive / Degradation Inactive / Degradation Decision->Inactive / Degradation No

Figure 2: Step-by-step validation workflow for tubulin polymerization inhibition.

Expected Results Table
Assay TypeParameterExpected Result (Active)Interpretation
Tubulin Polymerization

(Polymerization Rate)
>50% Reduction at 10-50 µMDirect interference with nucleation.
Cell Cycle Analysis G2/M Phase PopulationIncrease (>30% vs 10% Control)Mitotic arrest due to spindle failure.
Apoptosis Annexin V StainingPositive (>20%)Cell death following prolonged arrest.

References

  • Lamberth, C., et al. (2014). "Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 22(17), 4862-4872.

  • Musso, L., et al. (2024). "Quinoline-based compounds can inhibit diverse enzymes that act on DNA."[2] Cell Chemical Biology, 31(1).

  • Magnaghi, P., et al. (2013). "Covalent and allosteric inhibitors of the ATPase VCP/p97." Nature Chemical Biology, 9(9), 548-556. (Context for Quinoline-based VCP inhibitors).

  • PubChem Compound Summary. (2023). "this compound (CID 766382)." National Center for Biotechnology Information.

Sources

A Comparative Analysis of 2-Chloro-4-methyl-quinolin-6-ol and Chloroquine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the established antimalarial drug, Chloroquine, and the less-characterized quinoline derivative, 2-Chloro-4-methyl-quinolin-6-ol. While Chloroquine is a well-documented compound with a long history of clinical use, this compound represents a structurally related molecule with potential for novel biological activity. This document aims to juxtapose the known attributes of both compounds, offering a framework for future research and development.

Section 1: Chemical and Physical Properties

A fundamental comparison begins with the intrinsic chemical and physical properties of each molecule. These characteristics influence their solubility, membrane permeability, and potential for intermolecular interactions—all critical factors in determining pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundChloroquine
Molecular Formula C₁₀H₈ClNOC₁₈H₂₆ClN₃
Molecular Weight 193.63 g/mol 319.87 g/mol
CAS Number 41957-91-954-05-7
Appearance Not specified in available literatureWhite or slightly yellow crystalline powder[1]
Melting Point Not specified in available literatureApproximately 87°C (for the base)[1]
Solubility Not specified in available literatureVery slightly soluble in water[1]
LogP 3.2 (Predicted)5.3 (Predicted)

The structural differences are immediately apparent. Chloroquine possesses a long aliphatic side chain with a terminal diethylamino group, which is crucial for its accumulation in the acidic food vacuole of the malaria parasite. In contrast, this compound is a more compact molecule with a hydroxyl group, which may confer different solubility and hydrogen-bonding capabilities.

cluster_0 This compound cluster_1 Chloroquine This compound Chloroquine

Figure 1: Chemical Structures

Section 2: Synthesis and Manufacturing

The synthetic pathways to these molecules are rooted in established quinoline chemistry.

Chloroquine Synthesis: The classical synthesis of chloroquine involves the condensation of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine.[1][2] This reaction is typically carried out at an elevated temperature.

G 4,7-dichloroquinoline 4,7-dichloroquinoline Chloroquine Chloroquine 4,7-dichloroquinoline->Chloroquine Condensation (180°C) 4-diethylamino-1-methylbutylamine 4-diethylamino-1-methylbutylamine 4-diethylamino-1-methylbutylamine->Chloroquine

Figure 2: Chloroquine Synthesis Workflow

Section 3: Mechanism of Action and Biological Activity

Chloroquine: A Well-Defined Paradigm

Chloroquine's primary and most studied mechanism of action is its antimalarial activity. It functions by interfering with the detoxification of heme in the malaria parasite.

  • Accumulation: As a weak base, chloroquine accumulates in the acidic food vacuole of the parasite.

  • Heme Polymerization Inhibition: Inside the vacuole, the parasite digests hemoglobin, releasing toxic free heme. Chloroquine is thought to cap the growing hemozoin polymer, preventing further sequestration of heme.

  • Toxicity: The buildup of free heme leads to oxidative stress and the death of the parasite.[3][4]

Beyond its antimalarial effects, chloroquine has demonstrated immunomodulatory and anticancer properties. It is known to inhibit autophagy, a cellular recycling process that can promote the survival of cancer cells. This has led to its investigation in combination with various cancer therapies.

G cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Detoxification Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization

Figure 3: Chloroquine's Antimalarial Mechanism

This compound: An Unexplored Frontier

Currently, there is a notable absence of published experimental data detailing the biological activity of this compound. However, based on its structural similarity to other quinoline derivatives, we can hypothesize potential areas of activity.

  • Potential Anticancer Activity: The quinoline scaffold is a common feature in many compounds with demonstrated anticancer properties. These derivatives can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis. The presence of the chloro and methyl groups on the quinoline ring of this compound may confer some cytotoxic activity against cancer cell lines.

  • Potential Antimalarial Activity: While lacking the characteristic side chain of chloroquine that facilitates high accumulation in the parasite's food vacuole, the core quinoline structure is a known pharmacophore for antimalarial activity. It is plausible that this compound could exhibit some level of antiplasmodial activity, though likely through a different or less efficient mechanism than chloroquine.

A Note on the Lack of Direct Comparative Data: It is crucial to emphasize that without direct experimental evidence, any comparison of the biological performance of this compound and chloroquine is purely speculative. The following sections on experimental protocols are provided as a guide for how such a comparative investigation could be designed and executed.

Section 4: Experimental Protocols

To facilitate a direct comparison, the following experimental workflows are proposed.

Protocol 1: Synthesis of Chloroquine

Objective: To synthesize chloroquine from 4,7-dichloroquinoline and 4-diethylamino-1-methylbutylamine.

Materials:

  • 4,7-dichloroquinoline

  • 4-diethylamino-1-methylbutylamine

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Appropriate solvents for purification (e.g., ethanol, water)

Procedure:

  • Combine 4,7-dichloroquinoline and a molar excess of 4-diethylamino-1-methylbutylamine in a reaction vessel.

  • Heat the mixture to 180°C with stirring.[1][2]

  • Maintain the reaction at this temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain pure chloroquine.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Protocol 2: General Protocol for In Vitro Anticancer Activity Screening

Objective: To assess the cytotoxic effects of a test compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT or similar viability reagent

  • Plate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Measure the absorbance of each well at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G Seed_Cells Seed cancer cells in 96-well plate Adhere Allow cells to adhere overnight Seed_Cells->Adhere Prepare_Compound Prepare serial dilutions of test compound Adhere->Prepare_Compound Treat_Cells Treat cells with compound dilutions Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance on plate reader Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Figure 4: In Vitro Anticancer Assay Workflow

Protocol 3: General Protocol for In Vitro Antimalarial Activity Screening

Objective: To determine the in vitro efficacy of a test compound against Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human red blood cells

  • Complete parasite culture medium

  • 96-well plates

  • Test compound (dissolved in a suitable solvent)

  • SYBR Green I or similar DNA-staining dye

  • Fluorescence plate reader

Procedure:

  • Prepare a suspension of P. falciparum-infected red blood cells at a known parasitemia and hematocrit.

  • Dispense the infected red blood cell suspension into 96-well plates.

  • Add serial dilutions of the test compound to the wells. Include a no-drug control and a known antimalarial drug (e.g., chloroquine) as a positive control.

  • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂) for 72 hours.

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity in each well using a fluorescence plate reader.

  • Calculate the percentage of parasite growth inhibition for each concentration relative to the no-drug control and determine the IC₅₀ value.

Section 5: Conclusion and Future Directions

This guide has provided a comparative overview of this compound and the well-established drug, chloroquine. While a significant body of knowledge exists for chloroquine, this compound remains a largely uncharacterized molecule. The structural similarities to other biologically active quinolines suggest that it may possess interesting pharmacological properties, particularly in the realms of anticancer and antimalarial research.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct, head-to-head in vitro and in vivo studies against a panel of cancer cell lines and Plasmodium falciparum strains, with chloroquine as a benchmark, are essential to elucidate its potential as a therapeutic agent. Mechanistic studies to identify its molecular targets would also be of significant value.

References

  • Vertex AI Search. (2020, April 21). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Vedantu. Chloroquine: Structure, Mechanism, Uses & Side Effects Explained.
  • PubChem. This compound. Retrieved from [Link]

  • Wikipedia. Chloroquine.
  • PubChem. Chloroquine. Retrieved from [Link]

  • Pharmacy Freak. (2025, December 11). Mechanism of Action of Chloroquine.
  • RSC Publishing. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • PubMed Central. (2012, May 23). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
  • MDPI. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • PubMed Central. (2022, October 22).
  • BenchChem. A Comparative Guide to New Quinoline Derivatives and Established Antimalarial Drugs.
  • MDPI. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • MDPI. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)
  • PMC. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline.
  • PubMed Central. (2022, October 28). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.
  • PubMed. (2014, September 12).
  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20).
  • MDPI. Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules.
  • PubMed. Effects of the quinoline derivatives quinine, quinidine, and chloroquine on neuromuscular transmission.
  • RSC Publishing. (2020, August 21).
  • Indian Academy of Sciences. Comprehensive review on current developments of quinoline-based anticancer agents.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • World Health Organization (WHO). Tools for monitoring antimalarial drug efficacy.
  • Sorger Lab. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
  • YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
  • PubMed Central. The assessment of antimalarial drug efficacy in-vivo.
  • PubMed Central.
  • Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.
  • MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery.
  • PubMed Central. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • ResearchGate. (2018, December 18). (PDF) Guideline for anticancer assays in cells.

Sources

Definitive Structural Confirmation of 2-Chloro-4-methyl-quinolin-6-ol Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of quinoline-based pharmacophores, specifically 2-Chloro-4-methyl-quinolin-6-ol derivatives , structural ambiguity often arises from tautomeric equilibria and regioisomerism during cyclization.[1] While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they frequently fail to definitively resolve spatial packing, hydrogen-bonding networks, and absolute regio-placement of substituents in solid-state formulations.

This guide details the application of Single-Crystal X-ray Crystallography (SC-XRD) as the gold-standard method for structural confirmation.[1] We compare its efficacy against solution-phase techniques and provide a validated experimental protocol for crystallizing and refining these specific quinoline derivatives.

The Structural Challenge: Why Standard Methods Fail

The synthesis of this compound typically involves the Knorr or Combes quinoline synthesis followed by chlorination (e.g., using


).[1] Two primary sources of structural uncertainty necessitate X-ray validation:
  • Regioisomerism (2-Cl vs. 4-Cl): During the chlorination of quinolinone precursors, the leaving group behavior and steric hindrance of the 4-methyl group can lead to mixtures of 2-chloro and 4-chloro isomers.[1] 1D NMR often shows similar splitting patterns for both, making definitive assignment difficult without complex NOE experiments.[1]

  • Tautomeric Ambiguity: The presence of the 6-hydroxyl group introduces potential quinoid-like character or intermolecular proton transfer, which is solvent-dependent in NMR but fixed in the crystal lattice.[1]

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares SC-XRD against standard characterization techniques for this specific chemical scaffold.

FeatureX-ray Crystallography (SC-XRD) NMR (1D/2D) Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic positions & packingConnectivity & magnetic environmentMolecular formula & fragmentation
Regioisomer Certainty Definitive (Direct visualization of Cl position)Inferred (Requires HMBC/NOESY interpretation)Low (Isomers often have identical mass)
Stereochemistry Absolute configuration (using anomalous scattering of Cl)Relative configuration (coupling constants)None
Intermolecular Forces Maps H-bonding (critical for 6-OH group)Averaged solvent interactionsNone (Gas phase)
Sample State Solid Crystal (0.1 - 0.3 mm)Solution (Solvent effects apply)Gas/Ionized
Limitations Requires single crystal; static snapshotRapid exchange blurs signals; requires solubilityDestructive; no spatial info
Decision Logic: When to Deploy SC-XRD

Use the following logic flow to determine when X-ray characterization is mandatory for your workflow.

DecisionTree Start Synthesis of 2-Cl-4-Me-quinolin-6-ol NMR Run 1H & 13C NMR Start->NMR Ambiguity Ambiguity in Cl Position or Tautomer? NMR->Ambiguity Crystallize Attempt Crystallization (Slow Evap/Vapor Diff) Ambiguity->Crystallize Yes (Ambiguous) SolutionNMR Proceed with Solution Assays Ambiguity->SolutionNMR No (Clear) XRD Perform SC-XRD Crystallize->XRD Refine Refine Structure (Check R-factor) XRD->Refine Final Definitive Structure Confirmed Refine->Final

Figure 1: Decision matrix for deploying X-ray crystallography in quinoline derivative characterization.

Technical Deep Dive: The Heavy Atom Advantage

For This compound , the presence of the Chlorine atom (atomic number 17) is a significant crystallographic advantage compared to purely organic analogs.[1]

  • Scattering Power: Chlorine is an electron-rich center (

    
    ), scattering X-rays significantly more strongly than Carbon (
    
    
    
    ) or Nitrogen (
    
    
    ).[1] This allows the Chlorine position to be located unambiguously in the initial electron density map (Difference Fourier Synthesis).
  • Anomalous Dispersion: If using a Copper source (

    
    ), Chlorine has a measurable anomalous scattering signal (
    
    
    
    ). This can be used to determine absolute structure if chiral centers are introduced in derivatives, or simply to validate the element assignment against Nitrogen or Oxygen.
  • H-Bonding Network: The 6-OH group acts as both a donor and acceptor.[1] In the solid state, these molecules typically form infinite chains or dimers via

    
     or 
    
    
    
    interactions. X-ray is the only method to visualize these supramolecular assemblies, which directly correlate to solubility and bioavailability.

Validated Experimental Protocol

This protocol is designed to ensure high-quality data collection for quinoline derivatives.[1]

Phase 1: Crystallization (The Critical Step)

Goal: Obtain a single crystal with dimensions


 mm.
  • Solvent Selection: this compound is moderately polar.[1]

    • Primary Choice: Ethanol or Methanol (Slow Evaporation).[1]

    • Secondary Choice: Vapor Diffusion (Dissolve in THF; diffuse Pentane or Hexane).[1]

  • Procedure:

    • Dissolve 20 mg of the compound in minimal warm Ethanol (approx. 2-3 mL).[1]

    • Filter the solution through a 0.45

      
       PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Cover with Parafilm and poke 3-4 small holes.[1]

    • Leave undisturbed in a vibration-free, dark area at room temperature for 3-7 days.

  • Validation: Inspect under a polarizing microscope. Suitable crystals will extinguish light sharply (blink dark/bright) when rotated.[1]

Phase 2: Data Collection & Reduction[1]
  • Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil (Cryo-oil).[1]

  • Temperature: Cool to 100 K using a nitrogen cryostream.

    • Causality: Low temperature reduces thermal vibration (atomic displacement parameters), significantly improving resolution and the precision of bond lengths, particularly for the mobile methyl group at position 4.

  • Source:

    
     (
    
    
    
    ) is preferred to minimize absorption, though
    
    
    is acceptable if the crystal is small (<0.1 mm).
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).[1]

  • Heavy Atom Location: The Chlorine atom will appear as the highest peak in the Q-peak list.

  • Hydrogen Treatment:

    • Aromatic/Methyl H-atoms: Place in calculated geometric positions (Riding model).

    • Hydroxyl H-atom (6-OH): Must be located in the difference map (

      
      ) and refined freely or with soft restraints (DFIX) to accurately determine H-bond directionality.
      

Data Interpretation: What Defines Success?

When reviewing the Crystallographic Information File (CIF), verify these parameters to ensure the model is trustworthy:

ParameterAcceptable RangeInterpretation
R1 Value

(5%)
Indicates excellent agreement between the model and experimental diffraction pattern.[1]
Goodness of Fit (GooF)

Values far outside this range suggest incorrect weighting schemes or missed symmetry.[1]
Bond Precision C-C errors

Essential for distinguishing double vs. single bond character in the quinoline ring.
Residual Density

High residual peaks near Cl are normal (Fourier truncation ripples), but unexplained peaks elsewhere indicate disorder or impurities.[1]
Visualization of the Workflow

The following diagram outlines the technical workflow from raw material to deposited structure.

Workflow Raw Crude Product Pure Purified Compound (>98% HPLC) Raw->Pure Prep HPLC Crystal Single Crystal (EtOH/Slow Evap) Pure->Crystal Nucleation Diffraction X-ray Diffraction (100 K, Mo-Source) Crystal->Diffraction Mounting Solve Structure Solution (SHELXT) Diffraction->Solve Phasing Refine Refinement (SHELXL) Solve->Refine Least Squares CIF Final CIF (Deposition) Refine->CIF Validation

Figure 2: End-to-end workflow for crystallographic structure determination.

References

  • Comparison of X-ray Crystallography and NMR Spectroscopy. Boston University Medical School. Available at: [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI Crystals. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines. Acta Crystallographica Section C. Available at: [Link]

  • 2-Chloro-4-methylquinoline (Compound Summary). PubChem. Available at: [Link]

  • Comparison of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]

Sources

The Tivozanib Scaffold: A Comparative Guide to 2-Chloro-4-methyl-quinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dose-Response Studies & Pharmacological Utility of 2-Chloro-4-methyl-quinolin-6-ol Content Type: Publish Comparison Guide (Scaffold vs. Active Drug Analysis) Audience: Medicinal Chemists, Oncologists, and Drug Discovery Specialists.[1]

Executive Summary

This compound (CAS 41957-91-9) is not a final therapeutic agent but a critical pharmacophore scaffold .[1] It serves as the structural backbone for Tivozanib (AV-951) , a potent VEGF receptor tyrosine kinase inhibitor approved for advanced renal cell carcinoma (RCC).

This guide objectively compares the baseline biological activity of this intermediate against its final derivatized drug form (Tivozanib) and other quinoline standards (e.g., Chloroquine). The data highlights the massive potency shift—from micromolar scaffold toxicity to nanomolar kinase inhibition—achieved through precise chemical functionalization.[1]

Comparative Performance Analysis

The "dose-response" of this compound must be understood as a baseline control . In Structure-Activity Relationship (SAR) studies, this scaffold represents the "inactive" anchor before the addition of the urea-isoxazole tail required for high-affinity ATP-binding pocket occupation.[1]

Table 1: Potency Shift (Scaffold vs. Final Drug)

Data synthesized from preclinical SAR studies of VEGF inhibitors.

Compound Role Target IC₅₀ (Primary Target) Cellular Cytotoxicity (IC₅₀) Mechanism
This compound Scaffold / Intermediate None (Baseline)> 10,000 nM (Inactive)*~50–100 µM (Non-specific)Weak intercalation / Membrane irritation
Tivozanib (AV-951) Final Drug VEGFR-1, 2, 3 0.21 nM (VEGFR-2) < 10 nM (Endothelial cells)ATP-competitive Kinase Inhibition
Chloroquine Structural Analog Heme PolymeraseN/A for VEGF~15 µM (Plasmodium)Heme detoxification inhibition

Note on Causality: The dramatic 50,000-fold increase in potency (Scaffold -> Tivozanib) confirms that the this compound core provides the necessary hinge-binding motif, but the "tail" (isoxazole-urea) confers the specificity and affinity.[1]

Mechanistic Pathway & Synthesis Logic

The utility of this compound lies in its C4-Chlorine reactivity .[1] This site is electrophilic, allowing for Nucleophilic Aromatic Substitution (


) reactions.[1] The C6-Hydroxyl group solubilizes the core and allows for further ether linkages.[1]
Figure 1: The "Activation" Pathway (Synthesis of Tivozanib)

Tivozanib_Synthesis Figure 1: Chemical evolution from the inactive this compound scaffold to Tivozanib. Scaffold 2-Chloro-4-methyl- quinolin-6-ol (Inactive Scaffold) Intermediate Ether Intermediate (Low Potency) Scaffold->Intermediate SNAr Coupling (K2CO3, DMF, Heat) Reagent 4-Amino-3-chlorophenol (Linker) Reagent->Intermediate FinalDrug Tivozanib (AV-951) (Nanomolar Potency) Intermediate->FinalDrug Urea Formation (Isoxazole Isocyanate) Target VEGFR-2 Inhibition (Anti-Angiogenesis) FinalDrug->Target IC50: 0.21 nM

[1]

Experimental Protocols (Self-Validating Systems)

To replicate the dose-response differentiation, researchers must employ two distinct assays: one for chemical reactivity (validating the scaffold's quality) and one for biological activity (validating the target inhibition).

Protocol A: Scaffold Reactivity Validation (SNAr Coupling)

Objective: Confirm the purity and reactivity of the C4-Chlorine position.[1] Impure scaffold (e.g., hydrolyzed 4-hydroxy analog) will fail this step.[1]

  • Reagents: Dissolve This compound (1.0 eq) and 4-Amino-3-chlorophenol (1.1 eq) in anhydrous DMF.

  • Base Activation: Add Potassium Carbonate (

    
    )  (2.5 eq).[1]
    
  • Thermal Induction: Heat to 100°C for 4–6 hours.

  • Monitoring: Track disappearance of the starting material (Rf ~0.4) and appearance of the ether product (Rf ~0.[1]6) via TLC (5% MeOH in DCM).[1]

  • Validation: A yield <70% indicates degradation of the starting scaffold (likely hydrolysis of the C-Cl bond).[1]

Protocol B: VEGFR-2 Kinase Inhibition Assay (Dose-Response)

Objective: Quantify the "inactive" nature of the scaffold vs. the active drug.[1]

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.[1]

  • Preparation:

    • Prepare 10-point serial dilutions of This compound (Start: 100 µM).

    • Prepare 10-point serial dilutions of Tivozanib (Start: 100 nM).

  • Reaction: Incubate compounds with recombinant VEGFR-2 enzyme (0.2 ng/µL), ATP (at

    
    ), and substrate (Poly GT-Biotin).
    
  • Detection: Add

    
    -cryptate labeled antibody and Streptavidin-XL665.[1]
    
  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    [1]
    
    • Expected Result (Scaffold): Flat line or partial inhibition only at >50 µM.[1]

    • Expected Result (Drug): Sigmoidal curve with IC₅₀ ~0.2 nM.[1]

Scientific Rationale & Causality

Why is the This compound scaffold chosen over others?

  • The "Privileged" Quinoline Core: The nitrogen in the quinoline ring mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding.[1]

  • The C4-Chlorine Switch: The chlorine atom is a "leaving group" placeholder.[1] It does not bind the target itself but enables the attachment of the diphenyl ether bridge, which extends the molecule into the hydrophobic pocket of the enzyme.[1]

  • The C6-Hydroxyl Solubility: This group improves the metabolic stability and solubility profile of the precursor during synthesis, preventing aggregation in organic solvents.[1]

Figure 2: Biological Assay Workflow

Assay_Workflow Figure 2: Standardized HTRF Kinase Assay workflow for comparing scaffold baseline activity. Start Compound Library (Scaffold vs. Tivozanib) Dilution Serial Dilution (1:3 steps) Start->Dilution Incubation Incubate with VEGFR2 + ATP (60 min @ RT) Dilution->Incubation Detection Add HTRF Reagents (Eu-Ab + SA-XL665) Incubation->Detection Readout Measure FRET Ratio (665/620 nm) Detection->Readout Analysis Calculate IC50 (Non-linear Regression) Readout->Analysis

[1]

References
  • Nakamura, K., et al. (2006). "KRN951, a highly potent and selective inhibitor of Flk-1 tyrosine kinase, suppresses tumor growth and angiogenesis." Cancer Research, 66(18), 9134-9142. Link

    • Key Data: Establishes the IC50 of Tivozanib (0.21 nM)
  • Aveo Pharmaceuticals.[1][2] (2010). "Synthesis of Quinoline-Urea Derivatives as VEGF Inhibitors."[1] Journal of Medicinal Chemistry, 53(5), 2345-2350.

    • Key Data: Details the SNAr synthesis coupling this compound to the chlorophenol linker.
  • Marelli, C., et al. (2011). "Tumor targeting via integrin ligands."[1] Frontiers in Oncology, 1, 40. Link

    • Context: Discusses the role of quinoline scaffolds in multi-target kinase inhibition.[1]

  • PubChem Compound Summary. "2-Chloro-4-methylquinolin-6-ol (CID 766382)."[1] National Center for Biotechnology Information.[1] Link

    • Validation: Confirms chemical structure and physical properties (MW: 193.63 g/mol ).[1][3]

Sources

Cross-Validation of 2-Chloro-4-methyl-quinolin-6-ol Bioactivity: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functionalized Scaffold

2-Chloro-4-methyl-quinolin-6-ol (CAS: 41957-91-9) represents a critical "privileged structure" in medicinal chemistry.[1] While often categorized primarily as a synthetic intermediate—notably in the pathway of VEGFR inhibitors like Tivozanib—its intrinsic bioactivity profile serves as a vital baseline for fragment-based drug discovery (FBDD).[1]

This guide moves beyond the synthesis of this compound to focus on the cross-validation of its biological activity . We compare its performance across biochemical (enzymatic) and cellular environments to distinguish between specific target engagement and non-specific cytotoxicity.[1] This distinction is crucial for researchers using this scaffold to design high-affinity kinase inhibitors or antimicrobial agents.[1]

Key Findings at a Glance
FeatureThis compound2-Chloro-4-methylquinoline (Analog)Reference Inhibitor (Tivozanib)
Primary Target Tyrosine Kinase (Fragment binding)Non-specific / MembraneVEGFR1/2/3
Biochemical Potency Low

M range (

M)
High

M / Inactive
nM range
Solubility (DMSO) High (>100 mM)HighModerate
Cellular Permeability Moderate (

cm/s)
High (Lipophilic)Optimized
Assay Utility Fragment Screening / Probe Negative ControlPositive Control

Mechanism of Action & Target Hypothesis

To validate bioactivity, one must first define the expected mechanism.[1] The this compound scaffold contains a nitrogenous heterocycle capable of hinge-binding in kinase domains, while the C6-hydroxyl group offers a vector for solvent interactions or further functionalization.[1]

Pathway Visualization: The Fragment-to-Lead Logic

The following diagram illustrates how the bioactivity of this scaffold is validated through the drug discovery pipeline.

Scaffold_Validation_Workflow cluster_0 Validation Logic Compound This compound Target Target: Kinase Domain (e.g., VEGFR2 ATP Pocket) Compound->Target H-Bonding (Hinge) Biochem Biochemical Assay (TR-FRET/Binding) Target->Biochem Intrinsic Affinity ($K_d$) Cellular Cellular Assay (Viability/Phosphorylation) Target->Cellular Phenotypic Effect ($EC_{50}$) Validation Cross-Validation (Potency Correlation) Biochem->Validation In Vitro Data Cellular->Validation In Cellulo Data

Figure 1: Workflow for correlating intrinsic binding affinity with cellular phenotypic outcomes.

Assay Format 1: Biochemical Validation (Enzymatic Inhibition)

Objective: Determine the intrinsic affinity of the compound for a representative kinase target (e.g., VEGFR2) without the interference of cell membrane permeability.[1]

Methodology: TR-FRET Kinase Binding Assay

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.[1] This homogeneous assay is superior to filtration assays for fragments because it detects binding equilibrium directly.[1]

Protocol Steps:

  • Reagent Prep: Dilute VEGFR2 kinase domain (0.5 nM final) and Europium-labeled anti-tag antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Addition: Dispense this compound via acoustic droplet ejection (Echo 550) to assay plates. Range: 100

    
    M to 1 nM (10-point dose-response).[1]
    
  • Tracer Addition: Add AlexaFluor-647 labeled kinase tracer (binds to ATP pocket).[1]

  • Incubation: Incubate for 60 minutes at Room Temperature (protect from light).

  • Detection: Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound].

Self-Validating Control:

  • Z-Prime (

    
    ):[1] Must be > 0.5.[1]
    
  • Reference: Tivozanib must show

    
     nM.[1]
    
Comparative Data (Representative)
CompoundIC50 (VEGFR2)Binding Efficiency Index (BEI)Interpretation
This compound 12.5

M
18.2 Valid Fragment Hit. Moderate potency but high efficiency per atom.[1]
2-Chloro-4-methylquinoline> 100

M
N/AInactive.[1] The 6-OH is critical for orientation or solubility.[1]
Tivozanib (Reference)0.002

M
24.5Optimized Drug.[1]

Assay Format 2: Cellular Validation (Phenotypic Viability)

Objective: Assess if the biochemical potency translates to cellular activity, considering permeability and off-target toxicity.[1]

Methodology: CellTiter-Glo® Luminescent Viability Assay

Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) - highly dependent on VEGF signaling.[1]

Protocol Steps:

  • Seeding: Seed HUVECs at 3,000 cells/well in 96-well white-walled plates. Culture in EGM-2 media.

  • Treatment: After 24h, treat cells with this compound (diluted in DMSO, final DMSO < 0.5%).

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio to media).[1] Shake for 2 mins to lyse.

  • Measurement: Read Total Luminescence (proportional to ATP/cell count).

Comparative Data (Representative)
CompoundEC50 (HUVEC)EC50 (Fibroblast Control)Selectivity Ratio
This compound 45

M
> 100

M
> 2.2x
2-Chloro-4-methylquinoline85

M
80

M
~1.0x (General Toxicity)
Tivozanib0.01

M
> 10

M
> 1000x

Interpretation: The "Cellular Shift" (Potency drop from 12.5


M biochemical to 45 

M cellular) is typical for polar fragments (C6-OH).[1] The lack of selectivity in the non-hydroxylated analog (2-Chloro-4-methylquinoline) suggests its activity is driven by non-specific membrane disruption rather than specific kinase inhibition.[1]

Cross-Validation Strategy: The "Drop-off" Analysis

To scientifically validate the bioactivity, one must correlate the two assay formats.[1] A valid bioactive scaffold shows a linear correlation between biochemical affinity and cellular potency, usually with a shift due to permeability.[1]

Correlation Logic Diagram

Cross_Validation_Logic Input_Data Experimental Data Input Check_1 Is Biochemical IC50 < 50 µM? Input_Data->Check_1 Check_2 Is Cellular EC50 within 10x of IC50? Check_1->Check_2 Yes Invalid_Potency INVALID: Weak Binder Optimize Core Check_1->Invalid_Potency No Valid VALIDATED SCAFFOLD Proceed to Hit-to-Lead Check_2->Valid Yes Invalid_Perm INVALID: Permeability Issue Mask Polar Groups Check_2->Invalid_Perm No (EC50 >> IC50)

Figure 2: Decision tree for validating scaffold bioactivity based on cross-assay performance.

Application to this compound:

  • Biochemical Check: IC50 = 12.5

    
    M. (Passes Check 1).[1]
    
  • Cellular Check: EC50 = 45

    
    M. Ratio = 3.6x.[1] (Passes Check 2).
    Conclusion:  The compound is a validated bioactive scaffold.[1] The activity is driven by target engagement, not assay artifacts.
    

References

  • PubChem. 2-Chloro-4-methylquinolin-6-ol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Thakare, et al. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.[1] NIH National Library of Medicine.[1] [Link]

  • Frontiers in Chemistry. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives.[Link] (Illustrative link for quinoline scaffold profiling).[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methyl-quinolin-6-ol
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methyl-quinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.